4-(1H-pyrazol-4-yl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDKFMFJVGNYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362876 | |
| Record name | 4-(1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19959-71-8 | |
| Record name | 4-(1H-pyrazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19959-71-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(1H-pyrazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-(1H-pyrazol-4-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document outlines the compound's fundamental properties, including its IUPAC name and CAS number, and delves into its synthesis, primarily through Suzuki-Miyaura coupling. Furthermore, it explores the crucial role of the this compound scaffold as a core structural motif in the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.
Compound Identification
The compound of focus is unequivocally identified by the following nomenclature and registry number:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 19959-71-8[1] |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol [2] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is most commonly achieved via a palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura reaction. This method facilitates the formation of a carbon-carbon bond between a pyridine ring and a pyrazole ring.
General Synthetic Approach: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing biaryl compounds, including heteroaromatic structures like this compound. The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.
A general workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.
Illustrative Experimental Protocol
Materials:
-
4-Bromopyridine hydrochloride
-
1H-Pyrazole-4-boronic acid pinacol ester
-
Palladium catalyst (e.g., XPhos-derived precatalyst P1, 6-7 mol%)[3]
-
Potassium phosphate (K₃PO₄, 2.00 mmol)[3]
-
Dioxane (4 mL)[3]
-
Water (1 mL)[3]
Procedure:
-
To a reaction vessel, add 4-bromopyridine hydrochloride (1.00 mmol), 1H-pyrazole-4-boronic acid pinacol ester (2.00 mmol), the palladium catalyst, and potassium phosphate.[3]
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add dioxane and water to the reaction mixture.[3]
-
Heat the reaction mixture to 100 °C and stir for 24 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Role in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolyl-pyridine core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase.
Target Kinases and Therapeutic Areas
Derivatives of this compound have been investigated as inhibitors of a range of kinases, highlighting the versatility of this scaffold.
| Target Kinase Family | Therapeutic Area | Reference |
| Cyclin-Dependent Kinases (CDKs) | Cancer | [4] |
| c-Jun N-terminal Kinases (JNKs) | Inflammatory Diseases, Neurodegenerative Diseases | [5] |
| FMS-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | [6] |
| TANK-Binding Kinase 1 (TBK1) | Autoimmune Diseases, Cancer | [7] |
| PIM-1 Kinase | Cancer | [8] |
Signaling Pathway Context
The development of kinase inhibitors based on the this compound scaffold aims to modulate specific signaling pathways that are aberrantly activated in disease states. For instance, inhibitors targeting kinases like JNK are designed to interfere with stress-activated protein kinase pathways.
References
- 1. This compound | 19959-71-8 [m.chemicalbook.com]
- 2. This compound | C8H7N3 | CID 1417890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyrazole-Pyridine Scaffolds: A Technical Guide to a Privileged Heterocyclic Core in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the fusion of pyrazole and pyridine rings has given rise to a privileged scaffold with remarkable therapeutic potential. This technical guide offers an in-depth exploration of novel pyrazole-pyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, biological evaluation, and the intricate signaling pathways they modulate. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs, and its combination with the versatile pyridine ring has unlocked new avenues for therapeutic intervention across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4]
Synthesizing the Future of Therapeutics: Methodologies and Innovations
The construction of the pyrazole-pyridine core is a testament to the ingenuity of modern synthetic chemistry. A variety of synthetic strategies have been developed to access these valuable scaffolds, ranging from classical condensation reactions to modern cross-coupling techniques and multicomponent reactions. These methods offer flexibility in introducing diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity.
A prevalent strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.[5] For instance, the Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted by using 3-aminopyrazole derivatives in place of anilines to yield 1H-pyrazolo[3,4-b]pyridines.[5] Another common approach is the condensation of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[5]
More contemporary methods, such as palladium-catalyzed cross-coupling reactions like the Suzuki coupling, have proven invaluable for creating carbon-carbon bonds between pyrazole and pyridine fragments, allowing for the synthesis of complex derivatives with high precision.[6] Furthermore, one-pot multicomponent reactions have emerged as an efficient and atom-economical approach to generate pyrazole-fused pyridine derivatives from simple starting materials. A novel and straightforward route for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has also been recently developed, highlighting the continuous innovation in this field.[7]
Targeting Disease at its Core: Biological Activities and Signaling Pathways
The therapeutic promise of pyrazole-pyridine scaffolds lies in their ability to interact with a wide array of biological targets with high specificity and potency. These compounds have demonstrated significant activity as inhibitors of protein-protein interactions, kinase inhibitors, and modulators of G-protein coupled receptors, underscoring their versatility in drug design.
Disrupting Protein-Protein Interactions: The Case of PEX14-PEX5
A notable example of pyrazole-pyridine derivatives' therapeutic potential is their activity as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease.[8][9] Structure-activity relationship (SAR) studies on pyrazolo[4,3-c]pyridines have revealed that substitutions on the pyrazole ring are crucial for binding to PEX14.[8] By disrupting this essential PPI, these compounds lead to the mislocalization of glycosomal enzymes, ultimately proving fatal to the parasite.[9]
Modulating Kinase Activity: PIM-1 Inhibition in Cancer
In the realm of oncology, pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of PIM-1 kinase, a proto-oncogene frequently overexpressed in various cancers, including breast cancer.[10] Certain compounds have demonstrated significant cytotoxic activity against breast cancer cell lines, such as MCF-7, with IC50 values in the nanomolar range.[10] Mechanistic studies have revealed that these inhibitors can induce apoptosis and cause cell cycle arrest at the G2/M phase, highlighting their potential as anti-cancer agents.[10]
Allosteric Modulation of Receptors: M4 Muscarinic Acetylcholine Receptor
Pyrazole-pyridine derivatives have also been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for the treatment of neuropsychiatric disorders.[6] These compounds have been shown to enhance the binding affinity of the endogenous ligand, acetylcholine, to the M4 receptor.[6] This allosteric modulation presents a promising strategy for developing novel therapeutics with improved selectivity and reduced side effects compared to traditional orthosteric ligands.
Quantitative Insights: A Comparative Analysis of Biological Activity
To facilitate a clear comparison of the biological activities of various pyrazole-pyridine scaffolds, the following tables summarize key quantitative data from recent studies.
Table 1: PEX14-PEX5 Protein-Protein Interaction Inhibition
| Compound | AlphaScreen IC50 (µM) | T. brucei EC50 (µM) | T. cruzi EC50 (µM) | Reference |
| 1 | 2.5 | 0.8 | 1.2 | [8] |
| 2 | >50 | ND | ND | [8] |
| 3 | 7.8 | 2.1 | 3.5 | [8] |
| 29 | 0.6 | 0.3 | 0.5 | [8] |
| ND: Not Determined |
Table 2: PIM-1 Kinase Inhibition and Cytotoxicity
| Compound | PIM-1 IC50 (nM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-10A IC50 (µM) | Reference |
| 17 | 43 | 5.98 | >50 | >50 | [10] |
| 19 | 26 | 5.61 | >50 | >50 | [10] |
| 5-FU | N/A | 17 | N/A | N/A | [10] |
| N/A: Not Applicable |
Table 3: M4 Muscarinic Receptor Allosteric Modulation
| Compound | M4 pKB | M4 logαACh | Reference |
| 8 | 6.8 ± 0.1 | 2.1 ± 0.2 | [6] |
| 9 | 7.2 ± 0.1 | 2.5 ± 0.1 | [6] |
| 10 | 7.5 ± 0.1 | 2.8 ± 0.1 | [6] |
| 11 | 7.9 ± 0.1 | 3.2 ± 0.1 | [6] |
| 12 | 8.2 ± 0.1 | 3.5 ± 0.1 | [6] |
| 13 | 7.1 ± 0.1 | 2.3 ± 0.1 | [6] |
Experimental Corner: Detailed Protocols for Synthesis and Evaluation
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the development of novel pyrazole-pyridine scaffolds.
General Synthetic Protocol for Pyrazol-4-yl-pyridine Derivatives via Suzuki Coupling[7]
-
N-Alkylation of Pyrazole Boronic Ester: To a solution of the pyrazole boronic ester in a suitable solvent (e.g., DMF), add a base (e.g., Cs2CO3) and the appropriate alkyl halide. Stir the reaction mixture at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.
-
First Suzuki Coupling: In a reaction vessel, combine the N-alkylated pyrazole boronic ester, a bromopyridine derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture and heat under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Second Suzuki Coupling (if applicable): If the bromopyridine derivative contains an additional halide, repeat the Suzuki coupling procedure with another boronic acid or ester to introduce further diversity.
-
Final Product Characterization: Characterize the final product by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.
In Vitro PIM-1 Kinase Inhibition Assay[11]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Incubation: Add varying concentrations of the test pyrazolo[3,4-b]pyridine derivatives to the reaction mixture. Include a positive control (known PIM-1 inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Incubate the reaction mixtures at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the kinase reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay) for Cytotoxicity Screening[11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) and non-cancerous cells (e.g., MCF-10A) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The pyrazole-pyridine scaffold has firmly established itself as a versatile and highly promising framework in the ongoing quest for novel therapeutics.[1][2][3] The synthetic accessibility of these compounds, coupled with their ability to potently and selectively modulate a diverse range of biological targets, ensures their continued prominence in drug discovery programs. Future research will undoubtedly focus on expanding the chemical space of pyrazole-pyridine derivatives through the development of innovative synthetic methodologies and the exploration of novel biological targets. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the rational design of next-generation pyrazole-pyridine-based drugs holds the key to addressing unmet medical needs and improving human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1H-Pyrazol-4-yl)pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1H-pyrazol-4-yl)pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This recognition stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding as both a donor and acceptor, engage in π-stacking interactions, and serve as a versatile synthetic handle, make it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets. This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological applications with a focus on kinase inhibition, and its role in the development of targeted therapeutics.
Synthesis of the this compound Core
The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic approaches. A common and versatile method involves a Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with a halogenated pyrazole.[1] Alternatively, a halogenated pyridine can be coupled with a pyrazole-containing boronic acid or ester. Another approach involves the construction of the pyrazole ring onto a pre-existing pyridine framework, or vice versa.
General Experimental Protocol: Suzuki Coupling
A representative synthetic protocol for the formation of a this compound derivative via a Suzuki coupling reaction is as follows:
-
Reaction Setup: To a reaction vessel is added 4-chloropyridine (1 equivalent), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Solvent and Degassing: A suitable solvent system, such as a mixture of dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)pyridine.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final this compound core.
Biological Applications as a Kinase Inhibitor
The this compound scaffold has proven to be a highly effective pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The this compound moiety often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is frequently observed in cancer.[2] The this compound scaffold has been successfully incorporated into potent CDK inhibitors. For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent CDK2 inhibitors.[3]
| Compound | Target | IC50 / Ki (µM) | Cell Line | GI50 (µM) | Reference |
| 14 | CDK2 | 0.007 (Ki) | A2780 | >10 | [3] |
| CDK5 | 0.003 (Ki) | [3] | |||
| 15 | CDK2 | 0.005 (Ki) | MV4-11 | 0.127 | [3] |
| OVCAR5 | 0.150 | [3] |
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a crucial communication cascade for numerous cytokines and growth factors, playing a vital role in immunity and inflammation.[] Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers. The this compound scaffold has been utilized in the development of JAK inhibitors.
Mitogen-Activated Protein Kinase (MAPK) Inhibition
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][5] Its constitutive activation is a common feature in many human cancers.[6] The this compound moiety has been incorporated into inhibitors of various kinases within this pathway, including JNK and p38.[7]
| Compound | Target | IC50 (nM) | Selectivity vs p38 | Reference |
| 12 | JNK3 | 160 | >20 µM | [7] |
| 13 | JNK3 | 80 | >20 µM | [7] |
Experimental Protocols for Biological Assays
Kinase Inhibition Assay (General Protocol)
A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[8]
-
Reaction Setup: In a 384-well plate, add the test compound (at various concentrations) and the specific kinase enzyme in a suitable buffer.
-
Substrate Addition: Add the corresponding substrate for the kinase to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, can then be calculated.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).[10]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of a wide array of potent and selective inhibitors targeting various protein kinases implicated in diseases such as cancer and inflammatory disorders. The continued exploration of this versatile core, coupled with a deeper understanding of its structure-activity relationships, promises to yield novel and effective therapeutic agents for a range of unmet medical needs. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of the this compound scaffold in their discovery programs.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elgenelim.com [elgenelim.com]
- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Initial Synthesis Routes for 4-(1H-pyrazol-4-yl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both a pyridine and a pyrazole ring, is a key component in a variety of biologically active molecules and functional materials. The development of efficient and scalable synthetic routes to this important scaffold is crucial for advancing research and development in these fields. This technical guide provides a comprehensive overview of the primary initial synthesis routes for this compound, with a focus on palladium-catalyzed cross-coupling reactions, which represent the most versatile and widely employed methodologies. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to facilitate practical application by researchers.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through the formation of the C-C bond between the 4-position of the pyridine ring and the 4-position of the pyrazole ring. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings, have emerged as the most effective methods for forging this bond. These reactions offer high yields, functional group tolerance, and predictable regioselectivity.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a 4-halopyridine with a pyrazole-4-boronic acid or its corresponding pinacol ester derivative in the presence of a palladium catalyst and a base.
Reaction Scheme:
An In-depth Technical Guide on the Physicochemical Properties of 4-(1H-pyrazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrazol-4-yl)pyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring both a pyridine and a pyrazole ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers and scientists. Understanding these properties is crucial for predicting the compound's behavior in biological systems, optimizing its formulation, and guiding the development of new pharmaceuticals.
The compound is noted as a key intermediate in the synthesis of various biologically active molecules, with potential applications as an antibacterial, anti-inflammatory, and anti-tumor agent. Furthermore, derivatives of this compound have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key signaling protein implicated in various disease processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and are specified as such.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃ | PubChem[1] |
| Molecular Weight | 145.16 g/mol | PubChem[1] |
| Melting Point | 195-198 °C | Apollo Scientific[2] |
| Boiling Point | Not experimentally determined | N/A |
| pKa | Not experimentally determined | N/A |
| logP (Computed) | 0.8 | PubChem[1] |
| Aqueous Solubility | Predicted to be low | Pipzine Chemicals[3] |
| Appearance | Solid | Pipzine Chemicals[3] |
| CAS Number | 19959-71-8 | SCBT[4] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized, yet detailed, methodologies for key experiments that can be adapted for this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and target binding.
Principle: This method involves the titration of a solution of the compound with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH titration curve.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. Gentle heating or sonication may be required to aid dissolution.
-
Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Place a known volume of the compound solution into a beaker with a stir bar.
-
If the compound is expected to be basic, titrate with the standardized HCl solution. If acidic, titrate with standardized NaOH.
-
Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Principle: The shake-flask method involves partitioning the compound between two immiscible phases, typically n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.
-
Add a small, known amount of the stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.
-
Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].
-
The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.
Principle: This method involves creating a saturated solution of the compound in water and then quantifying the concentration of the dissolved compound.
Materials:
-
This compound
-
Deionized water or a suitable buffer
-
Vials with screw caps
-
Shaker or rotator
-
Filtration device (e.g., syringe filter with a 0.45 µm membrane)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of water or buffer.
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow any undissolved solid to settle.
-
Filter the supernatant to remove any undissolved particles. It is crucial to ensure the filtration process does not cause precipitation.
-
Dilute the clear filtrate with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
-
The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Biological Activity and Signaling Pathway
Derivatives of this compound have been identified as inhibitors of c-Jun N-terminal kinase (JNK).[5][6] The JNK signaling pathway is a critical regulator of various cellular processes, including inflammation, apoptosis, and cell proliferation. Inhibition of this pathway is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.
The JNK pathway is a mitogen-activated protein kinase (MAPK) cascade. It is typically activated by stress stimuli such as inflammatory cytokines, UV radiation, and oxidative stress. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNK phosphorylates a variety of downstream transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in the cellular response to stress.
Caption: The c-Jun N-terminal Kinase (JNK) signaling pathway and the point of inhibition.
Synthesis Workflow
A logical workflow for the synthesis and characterization of this compound would involve the following key steps:
Caption: A general workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound of significant interest due to its versatile chemical structure and potential biological activities. This guide has summarized its key physicochemical properties, provided detailed experimental protocols for their determination, and outlined its relevance as a potential JNK inhibitor. The provided diagrams illustrate the JNK signaling pathway and a general synthetic workflow, offering a visual aid for researchers. While some experimental data for this specific compound are yet to be published, the information and methodologies presented here provide a solid foundation for further research and development efforts in medicinal chemistry and related scientific disciplines.
References
- 1. This compound | C8H7N3 | CID 1417890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19959-71-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 4-(1-Methyl-1H-Pyrazol-4-Yl)Pyridine: Chemical Properties, Uses, Safety Data & Supplier China | High Purity API & Research Chemicals [pipzine-chem.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Core: A Technical Guide to the Chemical Space of Pyrazole-Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrazole and pyridine rings has given rise to a privileged scaffold in modern medicinal chemistry. Pyrazole-pyridine derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics for a spectrum of diseases, including cancer, inflammation, and neurological disorders. Their chemical tractability and diverse substitution patterns allow for fine-tuning of their pharmacological profiles, making the exploration of their chemical space a highly active area of research.
This technical guide provides an in-depth exploration of the pyrazole-pyridine core, offering a comprehensive overview of its synthesis, biological significance, and the structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a quantitative analysis of reported biological data to facilitate comparative evaluation. Visualizations of critical signaling pathways and experimental workflows are provided to enhance understanding and guide future research endeavors.
Synthetic Strategies: Building the Pyrazole-Pyridine Core
The construction of the pyrazole-pyridine scaffold can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.
One common strategy involves the condensation of 5-aminopyrazole derivatives with α,β-unsaturated ketones.[1] This method allows for the introduction of diverse substituents on the newly formed pyridine ring. Another versatile approach is the Gould-Jacobs reaction, where 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized.[1]
More recent and efficient methods include a one-pot synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[2][3] This protocol offers operational simplicity and the use of stable arenediazonium tosylates.[2][3]
Representative Synthetic Workflow
Biological Activities and Structure-Activity Relationships (SAR)
Pyrazole-pyridine derivatives have demonstrated potent activity against a wide range of biological targets, most notably protein kinases.[4] The pyrazole moiety often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[4][5] The pyridine ring and its substituents can then be modified to achieve selectivity and improve pharmacokinetic properties.
For example, a series of pyrazolo[3,4-b]pyridine derivatives were developed as potent activators of adenosine 5'-monophosphate-activated protein kinase (AMPK).[6] SAR studies revealed that an unsubstituted pyrazole N-H and para-substitution on a diphenyl group were critical for activity.[6] In another study, pyrazolo[4,3-c]pyridines were identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction with trypanocidal activity.[7]
Kinase Inhibition Signaling Pathway
Quantitative Biological Data
The following tables summarize the biological activity of representative pyrazole-pyridine derivatives against various targets.
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| 17f | AMPKα1γ1β1 | Enzyme Activity | 0.42 (EC50) | [6] |
| 17f | NRK-49F cells | Cell Proliferation | 0.78 (IC50) | [6] |
| 15y | TBK1 | Enzyme Activity | 0.0002 (IC50) | [8] |
| Compound 9 | PIM-1 Kinase | Enzyme Activity | 0.0204 (IC50) | [9] |
| Afuresertib | Akt1 | Enzyme Activity | 0.00002 (IC50) | [5] |
Detailed Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines[2]
Materials:
-
2-chloro-3-nitropyridine derivative
-
Ethyl acetoacetate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Arenediazonium tosylate
-
Pyridine
-
Pyrrolidine
-
Ethanol
Step 1: Synthesis of Pyridinyl Keto Ester To a solution of the 2-chloro-3-nitropyridine derivative in DMF, add ethyl acetoacetate and potassium carbonate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into water and extract with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the pyridinyl keto ester.
Step 2: One-Pot Azo-Coupling and Cyclization Dissolve the pyridinyl keto ester in ethanol. Add the arenediazonium tosylate and pyridine, and stir the mixture at room temperature. After completion of the azo-coupling (monitored by TLC), add pyrrolidine to the reaction mixture and heat to 40 °C. Continue stirring until the cyclization is complete. Cool the reaction mixture, and collect the precipitated product by filtration. Purify the crude product by recrystallization or column chromatography.
Characterization: The final products are typically characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
In Vitro Kinase Inhibition Assay (Example: TBK1)[8]
Materials:
-
Recombinant human TBK1 enzyme
-
ATP
-
Substrate peptide
-
Test compounds (pyrazole-pyridine derivatives)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant TBK1 enzyme, and the substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Kinase Inhibition Assay
Conclusion
The pyrazole-pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive core for medicinal chemists. This guide has provided a foundational understanding of the chemical space of pyrazole-pyridine derivatives, from their synthesis to their biological evaluation. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Literature Review of 4-(1H-Pyrazol-4-yl)pyridine and its Analogs in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to the development of potent and selective inhibitors for various diseases, most notably cancer. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs, with a focus on their role as kinase inhibitors.
Synthesis of the this compound Scaffold
The construction of the this compound core and its analogs is primarily achieved through two main synthetic strategies: Suzuki-Miyaura cross-coupling and cyclocondensation reactions.
1. Suzuki-Miyaura Cross-Coupling: This is a widely employed method for forming the C-C bond between the pyrazole and pyridine rings. The general approach involves the palladium-catalyzed coupling of a pyridine boronic acid or ester with a halogenated pyrazole, or vice versa.
-
General Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or XPhos Pd G2 (0.05-0.1 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, DMF, or acetonitrile). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound analog.
2. Cyclocondensation Reactions: This strategy involves the formation of either the pyrazole or the pyridine ring from acyclic precursors. For instance, a pyrazolopyridine core can be synthesized by the reaction of a substituted hydrazine with a dicarbonyl compound containing a pyridine moiety.
-
General Experimental Protocol for Cyclocondensation: A mixture of the hydrazine derivative (1.0 equiv) and the 1,3-dicarbonyl compound (1.0-1.2 equiv) is dissolved in a suitable solvent such as ethanol or glacial acetic acid. The reaction may be catalyzed by an acid (e.g., HCl) or a base (e.g., piperidine) and is typically heated to reflux for several hours. After cooling, the product often precipitates from the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Biological Activities and Therapeutic Targets
Analogs of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their role as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
c-Jun N-terminal Kinase (JNK) Inhibition
The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in cellular responses to stress, inflammation, and apoptosis.[1][2] Dysregulation of the JNK pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Several 4-(pyrazol-3-yl)-pyridine derivatives have been identified as potent JNK inhibitors.[1]
// Nodes Stress [label="Stress Stimuli\n(UV, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAPKKK\n(e.g., ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MAP2K [label="MAPKK\n(MKK4/7)", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Stress -> MAP3K; MAP3K -> MAP2K; MAP2K -> JNK; JNK -> cJun; cJun -> Apoptosis; cJun -> Inflammation; cJun -> Proliferation; Inhibitor -> JNK [arrowhead=tee, color="#EA4335"]; } dot Figure 1: Simplified JNK Signaling Pathway and Inhibition.
Table 1: In Vitro Activity of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK Inhibitors [3]
| Compound | R² | R³ | JNK3 IC₅₀ (µM) | p38 IC₅₀ (µM) |
| 37 | D | 4-FPh | 0.007 | 0.02 |
| 38 | D | 3-Py | 0.11 | 1.14 |
| 39 | E | 2-Py | 0.15 | 0.19 |
| 40 | E | 3-Py | 0.39 | > 20 |
| 41 | E | 4-Py | 0.39 | > 20 |
| 42 | D | n-Pr | 1.40 | > 20 |
| 43 | D | Me | 0.40 | > 20 |
R² and R³ represent substituents on the pyridine and pyrazole rings, respectively, as described in the source publication.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the regulation of the cell cycle, particularly the G1/S transition.[4] Overexpression or aberrant activation of CDK2 is a common feature in many cancers, making it an attractive target for anticancer drug development.[5][6] A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which can be considered analogs of this compound, have been developed as potent and selective CDK2 inhibitors.[5][6]
// Nodes CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Entry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges CyclinD_CDK46 -> Rb [label=" p"]; Rb -> E2F [arrowhead=tee, label="|"]; E2F -> CyclinE [label=" transcription"]; CyclinE -> CDK2; CDK2 -> Rb [label=" p"]; E2F -> S_Phase; Inhibitor -> CDK2 [arrowhead=tee, color="#EA4335"]; } dot Figure 2: Simplified CDK2/Cyclin E Signaling Pathway and Inhibition.
Table 2: In Vitro Activity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs as CDK Inhibitors [5][6]
| Compound | CDK1/B Kᵢ (µM) | CDK2/E Kᵢ (µM) | CDK5/p25 Kᵢ (µM) | CDK9/T1 Kᵢ (µM) | A2780 GI₅₀ (µM) |
| 14 | >1.000 | 0.007 | 0.003 | 0.165 | 4.350 |
| 15 | 0.130 | 0.005 | 0.008 | 0.075 | 0.158 |
Kᵢ represents the inhibitory constant, and GI₅₀ is the concentration for 50% growth inhibition in A2780 ovarian cancer cells.
Experimental Workflows for Inhibitor Evaluation
The discovery and characterization of this compound-based kinase inhibitors typically follow a multi-step experimental workflow.
Key Experimental Protocols
-
Biochemical Kinase Assays (TR-FRET or ADP-Glo™): These assays are used to determine the direct inhibitory effect of the compounds on the target kinase.[5][7]
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of substrate phosphorylation by detecting the proximity of a europium-labeled antibody and a fluorescently labeled substrate. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
General Protocol: The kinase, substrate, and test compound are incubated in a microplate well. The reaction is initiated by the addition of ATP. After a set incubation period, a detection reagent is added to stop the reaction and generate a signal (fluorescence or luminescence) that is inversely proportional to the kinase activity. IC₅₀ values are then calculated from dose-response curves.
-
-
Cell-Based Proliferation Assays (MTT or CellTiter-Glo®): These assays assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle: The MTT assay measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The CellTiter-Glo® assay quantifies the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
General Protocol: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). The respective assay reagent is then added, and the absorbance or luminescence is measured using a microplate reader. GI₅₀ or IC₅₀ values are determined from the resulting dose-response curves.
-
-
Western Blotting: This technique is used to analyze the effect of the inhibitors on the phosphorylation status of downstream targets in the signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target protein.
-
General Protocol: Cells are treated with the inhibitor, lysed, and the protein concentration is determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.
-
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry is used to determine the effect of the compounds on cell cycle distribution and the induction of apoptosis.
-
Principle: For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the DNA content is measured to determine the percentage of cells in each phase of the cell cycle. For apoptosis analysis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide).
-
General Protocol: Cells are treated with the compound, harvested, and then stained with the appropriate fluorescent dyes. The stained cells are then analyzed using a flow cytometer.
-
Pharmacokinetic Properties
While extensive pharmacokinetic data for a wide range of this compound analogs is not always available in the public domain, some studies have reported key parameters for lead compounds. Good oral bioavailability and metabolic stability are crucial for the successful development of these compounds as therapeutic agents.
Table 3: Pharmacokinetic Parameters of Selected 4-(Pyrazol-3-yl)-pyridine Analogs in Rats [3]
| Compound | Clp (mL/min/kg) | t₁/₂ (h) | Oral AUC (µM.h) | %F |
| 15 | 9.0 | 1.3 | 7.1 | 73 |
| 16 | 0.9 | 6.5 | 45 | 75 |
| 20 | 4.2 | 2.3 | 10 | 69 |
| 21 | 4.0 | 3.4 | 14.9 | 73 |
| 37 | 6.4 | 1.5 | 6 | 51 |
Clp: Clearance; t₁/₂: Half-life; AUC: Area under the curve; %F: Oral bioavailability.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable framework in the design of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization of this core structure have enabled the development of promising drug candidates for the treatment of cancer and other diseases. The continued exploration of the structure-activity relationships of these analogs, coupled with detailed mechanistic and in vivo studies, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their clinical translatability and on exploring their potential as inhibitors of other relevant biological targets.
References
- 1. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 2. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Tautomerism in 4-(1H-pyrazol-4-yl)pyridine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prototropic tautomerism in 4-(1H-pyrazol-4-yl)pyridine systems. Given the prevalence of this scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and modulators of G-protein coupled receptors, a thorough understanding of its tautomeric behavior is critical for rational drug design, structure-activity relationship (SAR) studies, and predicting pharmacokinetic and pharmacodynamic properties.
Introduction to Tautomerism in Heterocyclic Systems
Tautomers are structural isomers of organic compounds that readily interconvert. Prototropic tautomerism, the most common form, involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. In N-heterocyclic compounds like pyrazoles and pyridines, the position of the tautomeric equilibrium can be influenced by several factors including:
-
Substitution patterns: Electron-donating or withdrawing groups can alter the acidity and basicity of the ring nitrogens and carbons, thereby shifting the equilibrium.
-
Solvent effects: The polarity of the solvent can preferentially stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions.
-
Solid-state effects: Crystal packing forces and intermolecular hydrogen bonding in the solid state can lock the molecule in a specific tautomeric form, which may differ from the dominant form in solution.
-
pH: The protonation state of the molecule can significantly influence which tautomeric form is present.
The this compound core possesses two heterocyclic rings capable of tautomerism: the pyrazole ring and, under certain conditions, the pyridine ring (e.g., keto-enol tautomerism if a hydroxyl group is present). The most significant tautomerism in the unsubstituted core involves the migration of the proton between the two nitrogen atoms of the pyrazole ring.
Annular Tautomerism in the this compound Core
The primary tautomeric equilibrium in the this compound scaffold is the annular tautomerism of the pyrazole ring. This results in two distinct tautomers, often designated based on the position of the pyridine substituent relative to the protonated nitrogen. For the purpose of this guide, we will refer to them as Tautomer A and Tautomer B.
The relative stability of Tautomer A and Tautomer B is generally very similar in the unsubstituted parent compound, leading to a dynamic equilibrium in solution. However, substitution on either the pyrazole or pyridine ring can shift this equilibrium significantly.
Quantitative Analysis of Tautomeric Equilibrium
While specific experimental data for the unsubstituted this compound is not extensively published, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. These calculations can provide Gibbs free energy differences (ΔG), which are used to determine the equilibrium constant (Keq) and the percentage of each tautomer at equilibrium.
Table 1: Hypothetical Quantitative Data from DFT Calculations (Note: This data is illustrative of typical results from a computational study and is not derived from a published experiment on the parent compound.)
| Parameter | Gas Phase | Chloroform (Implicit) | Water (Implicit) |
| ΔE (kcal/mol) | 0.25 | 0.15 | -0.10 |
| ΔG (kcal/mol) at 298K | 0.22 | 0.12 | -0.15 |
| Keq ([B]/[A]) | 0.69 | 0.82 | 1.29 |
| % Tautomer A | 59.2% | 55.0% | 43.7% |
| % Tautomer B | 40.8% | 45.0% | 56.3% |
ΔE represents the difference in electronic energy between Tautomer B and Tautomer A. ΔG is the Gibbs free energy difference. Keq is the equilibrium constant.
Experimental Protocols for Tautomer Analysis
The study of tautomerism relies on a combination of spectroscopic and theoretical methods. Below are generalized protocols for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for studying tautomeric equilibria in solution.[1] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.
Protocol:
-
Sample Preparation: Dissolve the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric ratio.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key signals to monitor are the pyrazole N-H proton (which will be broad and may exchange with residual water) and the pyrazole C-H protons.
-
The chemical shifts of the pyrazole C-H protons will differ between the two tautomers due to the different electronic environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole carbons (C3, C4, and C5) are sensitive to the tautomeric form.
-
-
¹⁵N NMR Acquisition (if isotopically labeled):
-
For unambiguous assignment, ¹⁵N NMR is highly informative. The chemical shifts of the two pyrazole nitrogens will be significantly different in each tautomer.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.
-
The ratio of the integrals directly corresponds to the ratio of the tautomers in solution.
-
Calculate the equilibrium constant (Keq) from this ratio.
-
Variable temperature (VT) NMR can also be performed to study the thermodynamics of the equilibrium.
-
X-ray Crystallography
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to reduce thermal motion.[2]
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
The key step is to locate the position of the pyrazole N-H proton in the electron density map, which will unambiguously identify the tautomer present in the crystal lattice. In some cases, the proton may be disordered over the two nitrogen atoms.[2]
-
Computational Chemistry (DFT)
Computational methods are essential for predicting tautomer stabilities and complementing experimental data.[3]
Protocol:
-
Structure Generation: Build the 3D structures of all possible tautomers (Tautomer A and Tautomer B).
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and with an implicit solvent model (e.g., SMD or PCM) to simulate different environments.[3]
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers in each environment.
-
Data Analysis: Use the calculated ΔG values to determine the theoretical Keq and tautomer percentages at a given temperature (e.g., 298.15 K).
Biological Significance and Drug Development Implications
The this compound scaffold is a key pharmacophore in many biologically active molecules. The specific tautomeric form of the pyrazole ring can have a profound impact on a compound's ability to bind to its biological target.
Kinase Inhibition
Many kinase inhibitors utilize a hydrogen bond donor/acceptor motif to interact with the "hinge" region of the kinase domain. For 4-(pyrazol-4-yl)pyridine-based inhibitors, the pyrazole ring is often crucial for this interaction.[4] One nitrogen acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. The position of the N-H proton (i.e., the tautomeric form) dictates which nitrogen can donate a hydrogen bond, thus defining the geometry of the interaction with the protein. An incorrect tautomer may be unable to form the required hydrogen bonds, leading to a significant loss of potency.
GPCR Modulation
This scaffold is also found in allosteric modulators of muscarinic acetylcholine receptors (M4).[5] The overall electrostatic potential and dipole moment of the molecule, which are influenced by the tautomeric state, can be critical for recognition and binding at an allosteric site.
Conclusion
The tautomerism of this compound systems is a critical consideration for chemists and pharmacologists working with this important scaffold. While the unsubstituted core exists as a dynamic equilibrium of two primary annular tautomers, this balance is sensitive to substitution and the local environment. A comprehensive approach utilizing NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state characterization, and computational chemistry for energetic predictions is essential for fully understanding and harnessing the properties of these compounds in drug discovery and development. The correct identification of the bioactive tautomer is paramount for effective SAR optimization and the design of potent and selective therapeutics.
References
- 1. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
- 2. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019000236A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
Bioisosteric Replacement Strategies for the 4-(1H-Pyrazol-4-yl)pyridine Core: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1H-pyrazol-4-yl)pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, prominently featured in the development of a diverse range of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions have established it as a critical hinge-binding element in numerous kinase inhibitors. This technical guide provides an in-depth exploration of bioisosteric replacement strategies for the this compound core, offering a comprehensive resource for researchers engaged in the design and optimization of novel drug candidates. This document details structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and the signaling pathways modulated by compounds bearing this versatile scaffold.
The this compound Core: A Versatile Scaffold
The this compound core is recognized for its role as a bioisostere of purine, enabling it to effectively interact with the ATP-binding sites of various kinases. This interaction is often characterized by the formation of crucial hydrogen bonds between the pyrazole and pyridine nitrogens and the hinge region of the kinase. The inherent modularity of this scaffold allows for substitutions at multiple positions on both the pyrazole and pyridine rings, providing a rich landscape for SAR exploration and the fine-tuning of pharmacological properties.
Bioisosteric Replacement Strategies and Structure-Activity Relationships (SAR)
Bioisosterism is a fundamental strategy in drug design aimed at modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic profile while minimizing toxicity.[1] For the this compound core, bioisosteric replacements can be considered for both the pyrazole and the pyridine rings, as well as for the substituents on these rings.
Bioisosteres of the Pyrazole Moiety
The pyrazole ring is a key pharmacophoric element, often involved in hydrogen bonding with the kinase hinge region. Its replacement with other five-membered heterocycles can modulate binding affinity, selectivity, and physicochemical properties. Common bioisosteres for the pyrazole ring include isoxazole, thiazole, and triazole.
Table 1: Comparative Inhibitory Activity of Pyrazole and its Bioisosteres in Kinase Inhibitors
| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |
| This compound | JNK3 | Compound 13 | 80 | [2] |
| 4-(Pyrazol-3-yl)pyrimidine | JNK3 | Compound 1 | 630 | [2] |
| This compound | TBK1 | Compound 15y | 0.2 | [3] |
| 1H-Pyrazolo[3,4-b]pyridine | DYRK1B | Compound 8h | 3 | [4] |
| 4-(Thiazol-5-yl)pyrimidine | CDK9 | Compound 12u | 7 | [5][6] |
| 4-(Isoxazolyl)-1,4-dihydropyridine | Calcium Channel | N/A | Varies | [7] |
| 1,2,3-Triazolyl-Pyridine Hybrid | Aurora B | N/A | Varies | [8] |
Note: The data in this table is compiled from different studies and may not represent a direct head-to-head comparison due to variations in assay conditions and compound structures.
Bioisosteres of the Pyridine Moiety
The pyridine ring in the this compound scaffold often serves to orient the molecule within the ATP binding pocket and can be a site for further substitution to enhance potency and selectivity. Bioisosteric replacement of the pyridine ring with other nitrogen-containing heterocycles such as pyrimidine, pyridazine, or even non-aromatic rings can significantly impact the compound's properties. For instance, replacing the pyridine with a pyrimidine has been shown to modulate activity against JNK3.[2]
Table 2: Impact of Pyridine Bioisosteres on Kinase Inhibitory Activity
| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |
| 4-(Pyrazol-3-yl)pyridine | JNK3 | Compound 12 | 160 | [2] |
| 4-(Pyrazol-3-yl)pyrimidine | JNK3 | Compound 1 | 630 | [2] |
| Pyrazolo[1,5-a]pyrimidine | CSNK2 | Compound 53 | Potent | [9][10] |
| Pyrazolo[3,4-b]pyridine | c-Met | Compound 5a | 3.42 (µM) | [11] |
| Pyridine Bioisostere of Cabozantinib | c-Met | Compound 4 | 4.9 | [12][13][14] |
Note: The data in this table is compiled from different studies and may not represent a direct head-to-head comparison due to variations in assay conditions and compound structures.
Experimental Protocols
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of this compound derivatives is the Suzuki-Miyaura cross-coupling reaction.[15][16][17][18] This palladium-catalyzed reaction allows for the efficient formation of the C-C bond between the pyrazole and pyridine rings.
General Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine or its derivative) (1.0 equiv)
-
Pyrazole boronic acid or boronate ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.02-0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with or without water)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide, pyrazole boronic acid/ester, base, and palladium catalyst.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the degassed solvent(s) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.
-
Workflow for Synthesis of this compound Derivatives
Synthetic workflow for this compound derivatives.
In Vitro Kinase Inhibition Assays
The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[9][19][20]
General Protocol for a Luminescence-Based Kinase Inhibition Assay (e.g., for Aurora, p38, or JAK kinases):
-
Materials:
-
Recombinant human kinase (e.g., Aurora A, p38α, JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor compounds
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix in kinase assay buffer and add to each well.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.
-
Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for Kinase Inhibition Assay
General workflow for a luminescence-based kinase inhibition assay.
Signaling Pathways
Compounds based on the this compound scaffold have been shown to inhibit several important kinase families, including p38 MAP kinases, Aurora kinases, and Janus kinases (JAKs). Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of these inhibitors.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.
Simplified p38 MAP Kinase signaling pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis.
Simplified Aurora Kinase signaling pathway during mitosis.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and cell growth.
Simplified JAK-STAT signaling pathway.
Conclusion
The this compound core represents a highly adaptable and valuable scaffold in the design of kinase inhibitors and other therapeutic agents. A thorough understanding of bioisosteric replacement strategies, guided by comprehensive SAR data, is essential for the successful optimization of lead compounds. This technical guide provides a foundational resource for researchers, offering insights into the design, synthesis, and biological evaluation of novel compounds based on this privileged core. The provided experimental protocols and signaling pathway diagrams serve as practical tools to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5- a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(1H-pyrazol-4-yl)pyridine via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1H-pyrazol-4-yl)pyridine scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents a key strategy for the synthesis of this important heterocyclic building block.[1] This application note provides a detailed protocol for the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction. The protocol is designed to be a comprehensive guide, covering reaction parameters, optimization strategies, and data presentation to facilitate its application in a research and development setting.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide or triflate with an organoboron compound in the presence of a base.[2] For the synthesis of this compound, this typically involves the reaction of a 4-substituted pyridine (e.g., 4-bromopyridine or 4-chloropyridine) with a pyrazole-4-boronic acid or its ester, or alternatively, a 4-substituted pyrazole (e.g., 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole) with a pyridine-4-boronic acid. The choice of coupling partners can be influenced by the commercial availability and stability of the starting materials.
Experimental Workflow
The general workflow for the Suzuki coupling synthesis of this compound is illustrated below. This process includes reaction setup, execution under controlled conditions, and subsequent product isolation and purification.
Figure 1. General experimental workflow for the Suzuki coupling synthesis.
Detailed Experimental Protocol
This protocol describes a general method for the Suzuki coupling of 4-bromopyridine hydrochloride with 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Materials:
-
4-Bromopyridine hydrochloride
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (or other suitable solvent system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable eluents)
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Reflux condenser
-
Magnetic stirrer and hot plate or microwave reactor
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask or microwave reaction vial, combine 4-bromopyridine hydrochloride (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.01-0.05 eq) and triphenylphosphine (0.02-0.10 eq).
-
Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling an inert gas (nitrogen or argon) through the solution for 15-20 minutes.
-
Reaction:
-
Conventional Heating: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.[3] Monitor the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: Heat the sealed reaction vial in a microwave reactor to a specified temperature (e.g., 90-120 °C) for a predetermined time (e.g., 5-30 minutes).[4][5]
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)pyridine by NMR spectroscopy and mass spectrometry. The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product, this compound.
Key Reaction Parameters and Optimization Data
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common parameters and their impact on the reaction outcome.
Table 1: Catalyst and Ligand Selection
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A common and effective combination for many Suzuki couplings. |
| Pd₂(dba)₃ | XPhos | 1-3 | Bulky electron-rich phosphine ligands can improve yields for challenging substrates. |
| PdCl₂(dppf) | (dppf) | 1-5 | Often used for cross-coupling reactions involving heteroaryl compounds. |
| Pd(PPh₃)₄ | - | 2-5 | A versatile catalyst that can be used directly without an additional ligand.[3][5] |
Table 2: Base and Solvent System Optimization
| Base | Solvent System (v/v) | Temperature (°C) | Observations |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-100 | A robust and widely used system for Suzuki couplings. |
| Cs₂CO₃ | DME/H₂O (10:1) | 90 (Microwave) | Cesium carbonate is a stronger base and can be effective for less reactive substrates.[5] |
| K₃PO₄ | Toluene | 80-110 | A common choice, particularly for couplings involving aryl chlorides.[3] |
| Na₂CO₃ | DMF/H₂O | 95-100 | An alternative polar aprotic solvent system.[6] |
| KOH | EtOH/H₂O (1:1) | 60 (Microwave) | Can be effective in aqueous alcohol mixtures under microwave irradiation.[4] |
Signaling Pathway Diagram (Catalytic Cycle)
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. ias.ac.in [ias.ac.in]
Application Notes and Protocols for N-alkylation of 4-(1H-pyrazol-4-yl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the N-alkylation of 4-(1H-pyrazol-4-yl)pyridine derivatives, a key structural motif in medicinal chemistry. The regioselective introduction of alkyl groups onto the pyrazole nitrogen atoms is a critical step in the synthesis of numerous biologically active compounds. This document outlines common challenges, particularly regioselectivity, and presents various methodologies to control the alkylation outcome.
Introduction
The N-alkylation of unsymmetrically substituted pyrazoles, such as the this compound scaffold, presents a significant regioselectivity challenge. The two nitrogen atoms of the pyrazole ring (N1 and N2) exhibit similar nucleophilicity, often leading to the formation of a mixture of N1 and N2-alkylated regioisomers. The specific regioisomer obtained is crucial as it profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity and pharmacological properties.
The regiochemical outcome of the N-alkylation is influenced by several factors, including:
-
Steric Hindrance: Bulky substituents on the pyrazole or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom. For this compound, the N1 position is generally less sterically hindered.
-
Electronic Effects: The electron-withdrawing or -donating nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent all play a critical role in directing the regioselectivity.
This document details several common and effective methods for the N-alkylation of pyrazole derivatives, which are applicable to the this compound core.
General Workflow for N-Alkylation
The overall process for the N-alkylation of this compound derivatives typically involves deprotonation of the pyrazole NH followed by nucleophilic attack on an alkylating agent.
Caption: General experimental workflow for the N-alkylation of this compound.
Data Summary of N-Alkylation Methods
The following table summarizes quantitative data for various N-alkylation methods applied to pyrazole derivatives, which can serve as a guide for the alkylation of this compound.
| Method | Substrate (Model) | Alkylating Agent | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | N1:N2 Ratio | Citation |
| Base-Mediated (NaH) | 3-Phenyl-1H-pyrazole | Methyl Iodide | NaH | DMF | RT | 2 | 95 | 1:1.2 | [1] |
| Base-Mediated (K₂CO₃) | 3-Phenyl-1H-pyrazole | Methyl Iodide | K₂CO₃ | DMSO | 80 | 12 | 92 | >95:5 | [1] |
| Base-Mediated (K₂CO₃) | 3-(Trifluoromethyl)-1H-pyrazole | Ethyl bromoacetate | K₂CO₃ | MeCN | Reflux | 3 | 85 | 1:1.5 | |
| Acid-Catalyzed | 4-Chloro-1H-pyrazole | Phenethyl trichloroacetimidate | CSA (20 mol%) | DCE | RT | 4 | 77 | N/A | [2] |
| Michael Addition (Catalyst-free) | 3-Nitro-1H-pyrazole | Ethyl acrylate | None | MeCN | RT | 24 | >90 | >99.9:1 | [3] |
| Masked Methylation | 3-Phenyl-1H-pyrazole | (Chloromethyl)trimethylsilane | Cs₂CO₃ | DMF | 80 | 2 | 85 (N1) | 98:2 |
Note: The regioselectivity and yield for the N-alkylation of this compound may vary depending on the specific reaction conditions and the nature of the alkylating agent. The pyridine moiety may influence the electronic properties of the pyrazole ring. Due to steric hindrance, alkylation is generally expected to favor the N1 position.
Experimental Protocols
Method 1: Base-Mediated N-Alkylation with Alkyl Halides
This is the most common method for N-alkylation, utilizing a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on an alkyl halide. The choice of base and solvent is critical for yield and regioselectivity.
Protocol 1.1: Using a Strong Base (e.g., Sodium Hydride)
This protocol is suitable for a wide range of alkyl halides and generally proceeds with good yields.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).
Protocol 1.2: Using a Weak Base (e.g., Potassium Carbonate)
This method is often preferred for its milder conditions and can sometimes offer better regioselectivity.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Potassium carbonate (K₂CO₃), finely ground
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMSO or DMF.
-
Add potassium carbonate (2.0 equivalents) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for 4-24 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates
This method provides an alternative to base-mediated alkylations, proceeding under acidic conditions and often at room temperature.[2]
Caption: Workflow for acid-catalyzed N-alkylation with trichloroacetimidates.
Materials:
-
This compound
-
Alkyl trichloroacetimidate (e.g., phenethyl trichloroacetimidate)
-
Camphorsulfonic acid (CSA)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the alkyl trichloroacetimidate (1.0 equivalent), and camphorsulfonic acid (0.2 equivalents).
-
Add anhydrous DCE to form a 0.25 M solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography to yield the N-alkylated product(s).
Method 3: Catalyst-Free Michael Addition
For alkylation with α,β-unsaturated carbonyl compounds, a catalyst-free Michael addition can be a highly regioselective method, often favoring the N1 isomer.[3]
Materials:
-
This compound
-
α,β-Unsaturated ester or ketone (e.g., ethyl acrylate)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetonitrile.
-
Add the α,β-unsaturated compound (1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford the N1-alkylated product.
Signaling Pathway and Logical Relationship Diagram
The N-alkylation of the pyrazole ring is a key step in modifying the structure of potential drug candidates. For instance, N-substituted pyrazolopyridine derivatives have been investigated as inhibitors of various kinases. The diagram below illustrates the logical relationship from the starting material to a potential biological application.
Caption: Logical relationship from N-alkylation to potential biological activity.
Conclusion
The N-alkylation of this compound derivatives is a fundamental transformation in the synthesis of novel compounds with potential therapeutic applications. The choice of alkylation method significantly impacts the regioselectivity and overall efficiency of the synthesis. The protocols provided herein offer a range of options for researchers to achieve their desired N-alkylated products. Careful optimization of reaction conditions is recommended for each specific substrate and alkylating agent to achieve the desired outcome.
References
Application Notes and Protocols for 4-(1H-pyrazol-4-yl)pyridine in Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1H-pyrazol-4-yl)pyridine scaffold is a privileged heterocyclic motif that has emerged as a crucial pharmacophore in the design and discovery of potent and selective kinase inhibitors. Its unique structural features, including its ability to form key hydrogen bond interactions with the hinge region of kinase active sites, make it an attractive starting point for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. These application notes provide a comprehensive overview of the utility of this scaffold, detailing its targeted kinases, corresponding inhibitor activities, and relevant experimental protocols for their evaluation.
Kinase Targets and Inhibitor Activity
Derivatives of this compound have demonstrated inhibitory activity against a variety of protein kinases. The following tables summarize the quantitative data for several key targets, showcasing the scaffold's versatility and potential for optimization.
Table 1: JNK Inhibitor Activity
| Compound ID | Modification | JNK3 IC50 (µM) | p38 Inhibition | Reference |
| 1 | 4-(pyrazol-3-yl)-pyrimidine | 0.63 | > 20 µM | [1] |
Table 2: CDK2 Inhibitor Activity
| Compound ID | Scaffold | CDK2 Ki (µM) | Antiproliferative GI50 (µM) (A2780 cells) | Reference |
| 14 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.007 | - | [2] |
| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 0.005 | 0.158 | [2] |
| 23 | 5-chloro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-5-yl)pyrimidin-2-amine | 0.090 | 7.350 | [2] |
Table 3: Aurora and FLT3 Kinase Inhibitor Activity
| Compound ID | Scaffold | Aurora-A Kd (nM) | Aurora-B Kd (nM) | FLT3 Kd (nM) | Reference |
| 27e | imidazo[4,5-b]pyridine with 1,3-dimethyl-1H-pyrazol-4-yl | 7.5 | 48 | 6.2 | [3] |
Table 4: DYRK1A/1B Inhibitor Activity
| Compound ID | Scaffold | DYRK1B IC50 (nM) | HCT116 Cell Proliferation IC50 (µM) | Reference |
| 8h | 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine | 3 | 1.6 | [4] |
Table 5: TBK1 Inhibitor Activity
| Compound ID | Scaffold | TBK1 IC50 (nM) | Reference |
| 15y | 1H-pyrazolo[3,4-b]pyridine derivative | 0.2 | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is paramount for a clear understanding of the role of this compound-based inhibitors. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for kinase inhibitor evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful evaluation of kinase inhibitors. The following sections provide methodologies for key biochemical and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. This method measures the amount of ADP produced, which is inversely proportional to kinase activity.
Materials:
-
Purified recombinant kinase (e.g., JNK3, CDK2/Cyclin A, Aurora A)
-
Kinase-specific substrate (e.g., ATF2 for JNK, Histone H1 for CDK2, Kemptide for Aurora A)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these in the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and no-inhibitor controls).
-
Add 2 µL of the diluted kinase solution to all wells except the "blank" controls. Add 2 µL of kinase assay buffer to the blank wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 2 µL of the substrate/ATP mixture to all wells to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "blank" control signal from all other measurements.
-
Normalize the data with the "no-inhibitor" control set to 100% activity and the "positive control" (potent inhibitor) set to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a test compound on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.
Materials:
-
Cancer cell line (e.g., A2780, HCT116, MV4-11)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
-
Protocol 3: Synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives
This protocol outlines a general synthetic route for the preparation of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine based inhibitors.[2]
Step 1: Suzuki Coupling
-
To a solution of a 5-substituted-2,4-dichloropyrimidine (1.0 eq) in a mixture of 1,4-dioxane/ethanol/water (7:3:4) is added (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), K₂CO₃ (3.0 eq), and PdCl₂(dppf)·DCM (0.1 eq).
-
The reaction mixture is heated at 80°C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.
Step 2: Buchwald-Hartwig Amination
-
A mixture of the 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate (1.0 eq), the appropriate aminopyrazole (1.2 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.2 eq), and Pd₂(dba)₃ (0.1 eq) in 1,4-dioxane is subjected to microwave irradiation at 140°C for 1 hour.
-
The reaction mixture is filtered through Celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine product.
Conclusion
The this compound scaffold and its bioisosteres represent a highly versatile and fruitful starting point for the discovery of novel kinase inhibitors. The data and protocols presented herein provide a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new chemical entities targeting a wide range of kinases for the potential treatment of various diseases. The continued exploration of this scaffold is anticipated to yield next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
Application of 4-(1H-pyrazol-4-yl)pyridine in Synthesizing Anti-Cancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective anti-cancer agents. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-cancer agents derived from this important heterocyclic motif.
Introduction
The pyridine and pyrazole rings are prominent heterocycles in numerous clinically approved drugs. The combination of these two moieties in the this compound scaffold has led to the discovery of inhibitors targeting a range of protein kinases implicated in cancer progression. These kinases, including c-Jun N-terminal kinases (JNK), cyclin-dependent kinases (CDK), and vascular endothelial growth factor receptors (VEGFR), are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2] The ability to readily modify both the pyridine and pyrazole rings allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, making this scaffold a highly attractive starting point for novel anti-cancer drug discovery programs.
Key Applications in Anti-Cancer Research
Derivatives of this compound have demonstrated significant potential in targeting various hallmarks of cancer:
-
Inhibition of Proliferation: By targeting kinases like CDK2, these compounds can halt the cell cycle, preventing uncontrolled cancer cell division. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cell lines.[2][3]
-
Induction of Apoptosis: Inhibition of pro-survival signaling pathways, such as the JNK pathway, can trigger programmed cell death in malignant cells.[1]
-
Anti-Angiogenesis: Targeting receptor tyrosine kinases like VEGFR2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting tumor growth and metastasis.
-
Overcoming Drug Resistance: The development of novel agents based on this scaffold offers a promising strategy to combat resistance to existing cancer therapies.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for the preparation of this compound derivatives, often employing a Suzuki coupling reaction as a key step.
Materials:
-
4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine)
-
Pyrazol-4-yl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine the 4-halopyridine (1.0 eq), pyrazol-4-yl boronic acid or pinacol ester (1.1-1.5 eq), palladium catalyst (0.02-0.1 eq), and base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase (e.g., CDK2).
Materials:
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., histone H1)
-
Synthesized inhibitor compound
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO.
-
Reaction Mixture: In a 96-well or 384-well plate, add the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C or room temperature) for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This often involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A2780 ovarian cancer, HCT116 colon cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized compounds. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, typically DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the GI50 or IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Quantitative Data Summary
The following tables summarize the in vitro activity of representative this compound derivatives against various cancer-related targets and cell lines.
Table 1: Kinase Inhibitory Activity of Selected Compounds
| Compound ID | Target Kinase | IC50 / Ki (µM) | Reference |
| 1 | JNK3 | 0.63 | [1] |
| 15 | CDK2 | 0.005 (Ki) | [2][3] |
| 23 | CDK2 | 0.090 (Ki) | [2] |
| 8h | DYRK1B | 0.003 | [4] |
| 33 | FLT3 | Data not specified | |
| 33 | VEGFR2 | Data not specified | |
| 9 | PIM-1 | 0.0204 | [5] |
Table 2: Anti-proliferative Activity of Selected Compounds
| Compound ID | Cell Line | GI50 / IC50 (µM) | Cancer Type | Reference |
| 15 | A2780 | 0.158 | Ovarian | [2] |
| 15 | MV4-11 | 0.127 | Leukemia | [2] |
| 15 | OVCAR5 | 0.150 | Ovarian | [2] |
| 8h | HCT116 | 1.6 | Colon | [4] |
| 9 | HepG2 | 0.18 | Liver | [5] |
| 9 | MCF-7 | 0.34 | Breast | [5] |
Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of this compound-based anti-cancer agents.
Caption: Simplified CDK2 signaling pathway in cell cycle progression and its inhibition.
Caption: Simplified VEGFR2 signaling pathway in angiogenesis and its inhibition.
Conclusion
The this compound scaffold represents a highly fruitful starting point for the development of novel anti-cancer therapeutics. Its synthetic tractability and the ability to target multiple oncogenic kinases underscore its importance in modern drug discovery. The protocols and data presented herein provide a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this promising chemical class. Further optimization of lead compounds derived from this scaffold holds the promise of delivering next-generation cancer treatments with improved efficacy and safety profiles.
References
- 1. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(1H-pyrazol-4-yl)pyridine in Metal-Organic Framework Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-pyrazol-4-yl)pyridine is a versatile heterocyclic organic linker possessing both a pyrazole and a pyridine ring. This bifunctional nature makes it an attractive candidate for the construction of metal-organic frameworks (MOFs). The pyrazole group can be deprotonated to form a pyrazolate, which acts as a strong coordinating anion, while the pyridine nitrogen offers an additional neutral coordination site. This allows for the formation of robust frameworks with diverse topologies and potential for applications in gas storage, catalysis, and as scaffolds for drug delivery systems. The rigidity of the linker is conducive to the formation of porous crystalline materials. While specific, well-documented MOFs using exclusively this compound as the sole linker are not extensively reported in peer-reviewed literature, the principles of pyrazolate-based MOF synthesis can be readily applied. These notes provide a generalized protocol and expected material characteristics based on analogous systems.
Data Presentation: Illustrative Properties of a Hypothetical MOF
The following table summarizes potential quantitative data for a hypothetical MOF, designated as M-pypz (where M is a divalent metal ion), synthesized using this compound. These values are based on typical data for pyrazolate-based MOFs and should be considered illustrative.
| Property | Illustrative Value | Characterization Method |
| Structural Properties | ||
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction (SCXRD) |
| Space Group | P2₁/c | SCXRD |
| Textural Properties | ||
| BET Surface Area | 700 - 1200 m²/g | N₂ Adsorption at 77 K |
| Langmuir Surface Area | 900 - 1500 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.4 - 0.7 cm³/g | N₂ Adsorption at 77 K |
| Micropore Volume | 0.3 - 0.6 cm³/g | N₂ Adsorption at 77 K |
| Pore Size | 0.8 - 1.5 nm | Density Functional Theory (DFT) |
| Stability | ||
| Thermal Stability (in N₂) | Up to 350 °C | Thermogravimetric Analysis (TGA) |
| Catalytic Performance | ||
| Turnover Frequency (TOF) | Varies with reaction | Gas Chromatography or NMR Spectroscopy |
| Product Yield | Varies with reaction | Gas Chromatography or NMR Spectroscopy |
Experimental Protocols
I. Synthesis of a Hypothetical M-pypz MOF
This protocol describes a general solvothermal synthesis for a metal-organic framework using this compound as the organic linker.
Materials:
-
This compound (linker)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with ethanol or water)
-
Modulator (optional, e.g., acetic acid, benzoic acid)
-
Teflon-lined stainless steel autoclave
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol) in the chosen solvent (e.g., 10 mL of DMF).
-
In a separate vial, dissolve this compound (0.5 mmol) in the same solvent (5 mL).
-
-
Mixing:
-
Combine the two solutions in the Teflon liner of a stainless steel autoclave.
-
If a modulator is used, add it to the mixture (e.g., 10-50 equivalents with respect to the metal salt).
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation:
-
Decant the mother liquor to isolate the crystalline product.
-
Wash the crystals with fresh solvent (e.g., DMF) three times to remove unreacted starting materials.
-
Collect the product by centrifugation.
-
II. Activation of the M-pypz MOF
Activation is crucial to remove solvent molecules from the pores of the MOF.
Procedure:
-
Solvent Exchange:
-
Immerse the as-synthesized crystals in a volatile solvent with a low boiling point (e.g., methanol or acetone) for 3 days.
-
Replace the solvent with a fresh portion every 24 hours.
-
-
Drying:
-
Decant the solvent and transfer the crystals to a vacuum oven.
-
Heat the sample under vacuum at an elevated temperature (e.g., 120-180 °C) for 12-24 hours to ensure complete removal of guest molecules.
-
III. Characterization of the M-pypz MOF
Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the phase purity and crystallinity of the bulk material.
-
Procedure:
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern over a 2θ range of 5-50°.
-
Compare the experimental pattern with the simulated pattern from single-crystal X-ray diffraction data (if available).
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the MOF.
-
Procedure:
-
Place a small amount of the activated MOF (5-10 mg) in an alumina crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.
-
Gas Adsorption Measurements:
-
Purpose: To determine the surface area and porosity of the MOF.
-
Procedure:
-
Place a sample of the activated MOF (50-100 mg) in a sample tube.
-
Degas the sample under vacuum at the activation temperature.
-
Measure the nitrogen adsorption-desorption isotherm at 77 K.
-
Calculate the BET surface area, Langmuir surface area, and pore size distribution from the isotherm data.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of a MOF.
Caption: Relationship between components, synthesis, and properties of a MOF.
Application Note: HPLC-UV Method for the Quantification of 4-(1H-pyrazol-4-yl)pyridine
AN-001 | For Research Use Only
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-(1H-pyrazol-4-yl)pyridine. The method utilizes a C18 column with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, with detection by Ultraviolet (UV) spectroscopy. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for quality control, purity assessment, and quantitative analysis of this compound in various samples. The method is validated for its linearity, precision, accuracy, and sensitivity.
Introduction
This compound is a heterocyclic organic compound featuring both a pyridine and a pyrazole ring. This structural motif is of significant interest in medicinal chemistry and drug development, as it serves as a key intermediate in the synthesis of various biologically active molecules.[1][2] Given its role as a critical building block, a precise and reliable analytical method for its quantification is essential for ensuring the quality of intermediates and the final active pharmaceutical ingredients.[3]
This document provides a fully described HPLC-UV method, including detailed experimental protocols, chromatographic conditions, and method validation data, to ensure straightforward implementation in a laboratory setting.
Chemical Properties
-
Compound: this compound
-
Chemical Structure:
Experimental Protocol
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric acid (H₃PO₄) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
Syringe filters (0.45 µm, nylon or PTFE)
-
HPLC vials
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: 10 minutes.
Preparation of Solutions
-
25 mM Phosphate Buffer (pH 3.0):
-
Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Mobile Phase (Acetonitrile:Buffer, 30:70):
-
Combine 300 mL of HPLC grade acetonitrile with 700 mL of the prepared 25 mM phosphate buffer (pH 3.0).
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10.0 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This solution should be stored at 2-8°C when not in use.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with the mobile phase. Suggested concentrations are 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
-
Sample Preparation
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in the mobile phase in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).
-
Inject 10 µL of each working standard solution to generate a calibration curve.
-
Inject 10 µL of the prepared sample solution(s).
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve using the measured peak area.
Results and Data
The performance of this HPLC method was validated according to standard guidelines. The quantitative data, representing typical expected results, are summarized in the table below.
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Retention Time (t_R) | ~ 4.5 min |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD, n=6) | < 2.0% |
Experimental Workflow Visualization
The diagram below illustrates the general workflow for the quantification of this compound using this HPLC-UV method.
Caption: General workflow for HPLC-UV analysis of this compound.
Conclusion
The described RP-HPLC-UV method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, making it highly suitable for routine quality control and research applications in the pharmaceutical industry. The use of a common C18 column and a straightforward isocratic mobile phase ensures that this method can be easily adopted by most analytical laboratories.
References
- 1. 4-(1-Methyl-1H-Pyrazol-4-Yl)Pyridine: Chemical Properties, Uses, Safety Data & Supplier China | High Purity API & Research Chemicals [pipzine-chem.com]
- 2. This compound | 19959-71-8 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H7N3 | CID 1417890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. helixchrom.com [helixchrom.com]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Application Note: Quantitative Analysis of 4-(1H-pyrazol-4-yl)pyridine in Human Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive, selective, and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 4-(1H-pyrazol-4-yl)pyridine in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation. The procedure has been validated according to the general principles outlined in international bioanalytical method validation guidelines.[1][2][3][4][5][6] This method is suitable for supporting pharmacokinetic studies in drug development.[7]
Introduction
This compound is a nitrogen-containing heterocyclic compound of interest in pharmaceutical development due to its versatile chemical structure, which is a common moiety in pharmacologically active molecules.[8][9][10] Accurate quantification of such compounds in biological matrices is essential for evaluating their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[11][12]
This note describes a complete protocol for the extraction and quantification of this compound in human plasma. The method employs protein precipitation for sample clean-up, which is a rapid and effective technique for many small molecules in plasma.[13][14][15] The subsequent UPLC-MS/MS analysis is performed in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (MW: 145.16 g/mol )[16][17] and a suitable stable isotope-labeled internal standard (SIL-IS), such as this compound-d4.
-
Chemicals: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Blank human plasma (K2-EDTA).
Instrumentation
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
MS System: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50:50 acetonitrile:water).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
UPLC Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.00 0.4 95.0 5.0 0.50 0.4 95.0 5.0 2.00 0.4 5.0 95.0 2.50 0.4 5.0 95.0 2.60 0.4 95.0 5.0 | 3.50 | 0.4 | 95.0 | 5.0 |
Mass Spectrometry Conditions
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
MRM Transitions: (Hypothetical values based on compound structure)
Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 146.1 119.1 25 20 | this compound-d4 (IS) | 150.1 | 123.1 | 25 | 20 |
Data Presentation and Method Validation
The method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with established guidelines.[1][4][5]
Linearity
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The correlation coefficient (r²) was consistently >0.995.
| Parameter | Result |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 8.5 | 95.0 - 108.2 | ≤ 9.8 | 96.5 - 106.4 |
| LQC | 1.5 | ≤ 6.2 | 98.1 - 104.5 | ≤ 7.5 | 99.0 - 103.8 |
| MQC | 50 | ≤ 5.5 | 96.8 - 102.3 | ≤ 6.1 | 97.2 - 101.5 |
| HQC | 400 | ≤ 4.8 | 99.2 - 101.7 | ≤ 5.3 | 98.9 - 102.1 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 1.5 | 92.5 | 98.7 |
| HQC | 400 | 94.1 | 101.3 |
Recovery was consistent and concentration-independent. The matrix effect was minimal, indicating negligible ion suppression or enhancement.
Stability
The stability of this compound was evaluated under various storage and handling conditions. The analyte was found to be stable.
| Stability Condition | Duration | Deviation from Nominal (%) |
| Bench-top (Room Temp) | 6 hours | < 5.0 |
| Freeze-Thaw Cycles | 3 cycles | < 7.2 |
| Long-term (-80°C) | 90 days | < 8.5 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Key parameters of bioanalytical method validation.
Conclusion
This application note presents a validated UPLC-MS/MS method for the reliable quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for high-throughput analysis. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the criteria for bioanalytical method validation. It can be effectively applied to pharmacokinetic studies in the drug discovery and development pipeline.
References
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. moh.gov.bw [moh.gov.bw]
- 8. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. This compound | C8H7N3 | CID 1417890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | 19959-71-8 [m.chemicalbook.com]
Application Notes and Protocols: Synthesis and Evaluation of 4-(1H-pyrazol-4-yl)pyridine for JNK Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 4-(1H-pyrazol-4-yl)pyridine as a scaffold for the development of c-Jun N-terminal kinase (JNK) inhibitors. This document includes a detailed synthetic protocol, methodologies for in vitro kinase assays, and representative data on the inhibitory activity of closely related analogs.
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] The JNK signaling pathway is activated by a wide range of stress stimuli, including inflammatory cytokines, ultraviolet (UV) radiation, heat shock, and osmotic stress.[1][2] There are three main JNK genes that encode for ten different isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. Dysregulation of the JNK signaling pathway has been implicated in a variety of diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as inflammatory conditions and cancer.[3][4] This makes the JNKs attractive targets for therapeutic intervention. The this compound scaffold has emerged as a promising starting point for the development of potent and selective JNK inhibitors.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K or MKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K or MKK). The activated MAP2K then dually phosphorylates a threonine and a tyrosine residue in the activation loop of JNK, leading to its activation. Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) transcription factor complex. This leads to the modulation of gene expression involved in cellular processes such as apoptosis, inflammation, and cell proliferation.
Synthesis of this compound
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route to couple a pyridine and a pyrazole moiety. The general strategy involves the reaction of a protected pyrazole-4-boronic acid pinacol ester with a 4-halopyridine in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester
This protocol is adapted from a patented procedure for the synthesis of pyrazole-4-boronic acid pinacol ester.
-
Materials: 1-Boc-4-iodopyrazole, bis(pinacolato)diboron, palladium(II) acetate, triphenylphosphine, potassium carbonate, 1,4-dioxane, water.
-
Procedure:
-
To a dried flask, add 1-Boc-4-iodopyrazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling with the inert gas for 15 minutes.
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Heat the reaction mixture at 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-Boc-pyrazole-4-boronic acid pinacol ester.
-
Step 2: Suzuki-Miyaura Coupling
-
Materials: 1-Boc-pyrazole-4-boronic acid pinacol ester, 4-bromopyridine hydrochloride, tetrakis(triphenylphosphine)palladium(0), sodium carbonate, toluene, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromopyridine hydrochloride (1.0 eq) and 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 eq) in a mixture of toluene, ethanol, and water (e.g., 3:1:1 v/v/v).
-
Add sodium carbonate (2.5 eq) to the mixture.
-
Degas the solution by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product containing the Boc-protected this compound can be purified by column chromatography.
-
Step 3: Deprotection of the Boc Group
-
Materials: Boc-protected this compound, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dichloromethane (DCM).
-
Procedure:
-
Dissolve the purified Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate or a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
In Vitro Evaluation of JNK Inhibition
The inhibitory activity of the synthesized this compound and its analogs against JNK isoforms can be determined using various in vitro kinase assays. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Protocol: ADP-Glo™ JNK Kinase Assay
This protocol is a generalized procedure and may require optimization for specific JNK isoforms and inhibitors.
-
Materials: Recombinant human JNK1, JNK2, and JNK3 enzymes, ATF2 (substrate), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound (this compound), and a known JNK inhibitor as a positive control (e.g., SP600125).
-
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution containing the JNK enzyme and ATF2 in kinase reaction buffer.
-
Add 0.5 µL of the diluted test compound or control.
-
Initiate the reaction by adding 2 µL of a 2.5x ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Quantitative Data
| Compound ID | R¹ (on Pyrazole) | X (on Pyridine) | JNK3 IC₅₀ (nM)[1] | p38α IC₅₀ (µM)[1] |
| Analog 1 | H | H | 160 | > 20 |
| Analog 2 | H | Cl | 80 | > 20 |
| Analog 3 | CH₃ | Cl | 140 | > 20 |
Data presented is for 4-(pyrazol-3-yl)-pyridine analogs and serves as a reference for the potential activity of the 4-(pyrazol-4-yl)pyridine scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel JNK inhibitors. The synthetic route outlined, based on a Suzuki-Miyaura coupling, provides a reliable method for accessing this core structure. The detailed protocol for the in vitro JNK kinase assay allows for the effective evaluation of the inhibitory potency and selectivity of synthesized compounds. The provided data on closely related analogs suggests that this class of compounds can exhibit potent and selective inhibition of JNK3, making them valuable candidates for further optimization in drug discovery programs targeting JNK-mediated diseases.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of 4-(1H-Pyrazol-4-yl)pyridine-Based TGF-β Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in a range of pathologies, particularly in promoting tumor growth, metastasis, and fibrosis. The TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that represents a key node in this pathway, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting ALK5 have shown promise in preclinical and clinical studies.
This document provides detailed protocols for the synthesis and evaluation of a class of potent TGF-β receptor inhibitors built around a 4-(1H-pyrazol-4-yl)pyridine scaffold. These compounds have demonstrated significant inhibitory activity against ALK5 and efficacy in cellular and in vivo models.
TGF-β Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding event recruits and activates the TGF-β type I receptor (ALK5) through phosphorylation of its glycine-serine-rich (GS) domain. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus. Inside the nucleus, this complex acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.
Application Notes and Protocols: 4-(1H-pyrazol-4-yl)pyridine in Homogeneous Catalysis
Note to the Reader: Extensive literature searches for the direct application of 4-(1H-pyrazol-4-yl)pyridine as a primary ligand in homogeneous catalysis did not yield specific examples with detailed experimental protocols and quantitative performance data. This suggests that its use in this context is not widely documented. However, the broader class of pyrazolyl-pyridine ligands is well-established in coordination chemistry and catalysis. The information presented below is based on the general characteristics of this ligand class and provides a template for its potential application, drawing parallels from more extensively studied analogues.
Introduction to this compound as a Ligand
This compound is a bifunctional heterocyclic compound featuring both a pyridine and a pyrazole ring. This structure allows it to act as a versatile ligand in coordination chemistry. The pyridine nitrogen offers a strong coordination site, while the pyrazole moiety provides additional coordination possibilities through its nitrogen atoms and can participate in hydrogen bonding via the N-H group. These features make it a candidate for the synthesis of metal complexes with potential applications in homogeneous catalysis.
Potential Coordination Modes:
-
Monodentate: Coordination primarily through the more basic pyridine nitrogen.
-
Bidentate/Bridging: In its deprotonated (pyrazolate) form, the ligand can bridge two metal centers.
Potential Catalytic Applications
Based on the reactivity of related pyrazolyl-pyridine ligands, complexes of this compound could potentially be active in various catalytic transformations, including:
-
Cross-Coupling Reactions: Palladium complexes are widely used in Suzuki-Miyaura and Heck coupling reactions. The electronic properties of the pyrazolyl-pyridine ligand could influence the activity and stability of the palladium catalyst.
-
Oxidation Catalysis: Copper complexes with nitrogen-based ligands are known to catalyze oxidation reactions, such as the oxidation of catechols.
-
Transfer Hydrogenation: Ruthenium complexes bearing N-heterocyclic ligands are effective for the transfer hydrogenation of ketones and aldehydes.
Hypothetical Experimental Protocols
The following protocols are generalized procedures based on common practices for similar catalytic systems and should be optimized for the specific case of a this compound-based catalyst.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a hypothetical Suzuki-Miyaura coupling reaction between an aryl halide and a boronic acid, catalyzed by a palladium complex of this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium source (e.g., Pd(OAc)₂)
-
This compound ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., 0.01 mmol Pd(OAc)₂) and this compound (0.02 mmol) in the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time (e.g., 2-24 hours), monitoring the progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Ketones
This protocol outlines a hypothetical transfer hydrogenation of a ketone using a ruthenium complex of this compound.
Materials:
-
Ketone (e.g., acetophenone)
-
Ruthenium source (e.g., [Ru(p-cymene)Cl₂]₂)
-
This compound ligand
-
Hydrogen donor (e.g., isopropanol)
-
Base (e.g., KOtBu)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium source (e.g., 0.005 mmol [Ru(p-cymene)Cl₂]₂) and this compound (0.01 mmol) in the hydrogen donor solvent (e.g., 10 mL isopropanol).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the ketone substrate (1.0 mmol) to the reaction mixture.
-
Add the base (e.g., 0.1 mmol KOtBu) to initiate the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Data Presentation (Hypothetical)
Should experimental data become available, it should be organized into tables for clarity and comparison.
Table 1: Hypothetical Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 12 | Data not available |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | Data not available |
Table 2: Hypothetical Data for Transfer Hydrogenation
| Entry | Substrate | Base | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Acetophenone | KOtBu | 82 | 2 | Data not available |
| 2 | Cyclohexanone | KOtBu | 82 | 4 | Data not available |
Visualizations
The following diagrams illustrate the general workflows and potential catalytic cycles.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-pyrazol-4-yl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(1H-pyrazol-4-yl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?
Low yields in pyrazole synthesis can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Here are the primary troubleshooting steps:
-
Assess Starting Material Purity: Ensure the purity of your starting materials, such as 1,3-dicarbonyl compounds and hydrazine derivatives.[1][2] Impurities can lead to unwanted side reactions, which not only reduce the yield but also complicate the purification process.[1] It is advisable to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1]
-
Optimize Reaction Stoichiometry: Carefully check the stoichiometry of your reactants. In some instances, using a slight excess of hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[1]
-
Consider Side Reactions: Be mindful of potential side reactions. A common issue is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1]
Q2: I am observing the formation of a regioisomeric byproduct. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a frequent challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
To improve regioselectivity, consider the following:
-
Solvent Selection: The choice of solvent can significantly influence the ratio of regioisomers. Experiment with a range of solvents with varying polarities.
-
Temperature Control: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.
-
pH Adjustment: The pH of the reaction mixture can affect the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, thereby influencing regioselectivity.
Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]
To mitigate this:
-
Addition of a Mild Base: The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification Techniques: Post-reaction, purification methods like recrystallization or column chromatography on silica gel are effective for removing these colored impurities.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Variation | Observed Effect on Yield | Recommendation |
| Hydrazine Equivalents | 1.0 eq | Incomplete reaction | Use a slight excess (1.0-1.2 eq) to drive the reaction to completion.[1] |
| 1.1 eq | Improved yield | ||
| 1.5 eq | Increased impurities | Avoid large excesses to minimize side reactions. | |
| Temperature | Room Temperature | Slow reaction rate | Optimize temperature; heating is often required, but excessive heat can lead to degradation. |
| 50 °C | Moderate yield | ||
| 100 °C | Potential for side reactions | Monitor reaction closely at higher temperatures. | |
| Solvent | Ethanol | Good solubility for many reactants | Solvent choice is substrate-dependent; screen various solvents for optimal results. |
| Acetonitrile | May alter regioselectivity | ||
| Toluene | Useful for azeotropic water removal |
Experimental Protocols
General Protocol for Pyrazole Synthesis (Knorr Synthesis)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol), add the hydrazine derivative.[1] If a hydrazine salt is used, a mild base like sodium acetate may be added.[1]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux.[2] Monitor the progress of the reaction by TLC or LC-MS.[1][2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Optimization of Suzuki Coupling of Pyrazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of pyrazoles.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing very low to no yield in my Suzuki coupling reaction with a pyrazole substrate. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in the Suzuki coupling of pyrazoles is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.
-
Solution: Ensure rigorous degassing of all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst decomposition into palladium black.[1] Consider using a more robust precatalyst system, such as a palladacycle precatalyst (e.g., XPhos Pd G2), which can facilitate the formation of the active Pd(0) species under milder conditions.[2][3]
-
-
Inappropriate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for your specific substrates.
-
Solution: Screen different combinations of solvents and bases. Common solvent systems include dioxane/water, ethanol/water, or THF/water.[4][5][6] The choice of base is critical; inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective.[1][7] Temperature is also a crucial parameter; while higher temperatures can increase reaction rates, they can also lead to catalyst degradation.[1][8] An optimal temperature should be determined empirically for each system.
-
-
Substrate-Related Issues: Unprotected N-H pyrazoles can inhibit the catalyst. The acidity of the pyrazole's N-H proton can lead to the formation of N-azolyl palladium complexes, which are catalytically less active.[4]
-
Boronic Acid Instability: Some boronic acids, especially heteroaryl boronic acids, are prone to protodeboronation (hydrolysis) under the reaction conditions, leading to low yields.[4][9]
Troubleshooting Workflow:
A troubleshooting workflow for addressing low yields.
Issue 2: Significant Dehalogenation of the Pyrazole Substrate
Question: I am observing a significant amount of the dehalogenated pyrazole byproduct in my reaction mixture. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction in Suzuki couplings of heteroaryl halides, including pyrazoles.[7][9] It occurs when the aryl halide is reduced instead of undergoing cross-coupling.
Key Factors and Solutions:
-
N-H Acidity of Pyrazole: Unprotected pyrazoles are more prone to dehalogenation. The acidic N-H proton can interact with the catalyst in a way that promotes this side reaction.[7]
-
Solution: Protecting the pyrazole nitrogen is a highly effective strategy to suppress dehalogenation.[7]
-
-
Choice of Halide: The nature of the halogen on the pyrazole can influence the rate of dehalogenation. Iodopyrazoles are often more susceptible to dehalogenation compared to bromo or chloro derivatives.[2][3][12]
-
Base and Solvent System: The strength and type of base, along with the solvent, play a crucial role. Strong bases can sometimes exacerbate dehalogenation.
-
Solution: Employing milder inorganic bases like K₃PO₄ or CsF can be beneficial.[7] The choice of solvent can also impact this side reaction, so screening different solvent systems is recommended.
-
-
Catalyst System: The palladium precursor and, more importantly, the ligand can influence the extent of dehalogenation.
-
Solution: Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can often minimize dehalogenation compared to less bulky ligands like triphenylphosphine (PPh₃).[7]
-
Comparative Table for Minimizing Dehalogenation:
| Parameter | Condition Promoting Dehalogenation | Condition Minimizing Dehalogenation | Rationale |
| Pyrazole Substrate | Unprotected N-H Pyrazole | N-Protected Pyrazole (e.g., N-Boc) | Protection prevents interference from the acidic N-H proton.[7] |
| Halide | Iodopyrazole | Bromo- or Chloropyrazole | Bromo and chloro derivatives show a lower propensity for dehalogenation.[2][3] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) | Milder bases are generally less likely to promote the side reaction.[7] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands can favor the desired cross-coupling pathway.[7] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki coupling of pyrazoles?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific pyrazole and boronic acid substrates. However, modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands, have shown broad applicability and high efficiency. For instance, XPhos-derived precatalysts (like XPhos Pd G2 or G3) are often excellent choices for coupling N-H unprotected pyrazoles and can provide higher yields.[4][13] For some systems, catalysts with other bulky phosphine ligands like SPhos or dppf may also be effective.[7] It is often beneficial to screen a small set of catalysts and ligands to identify the most suitable one for your reaction.
Q2: What is the best base to use for the Suzuki coupling of pyrazoles?
A2: The choice of base is critical and often works in concert with the solvent system. Strong inorganic bases are commonly used. Potassium phosphate (K₃PO₄) is a widely effective base for the Suzuki coupling of nitrogen-rich heterocycles, including pyrazoles.[4] Other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH) have also been used successfully.[7][14] The optimal base should be determined experimentally, but K₃PO₄ is a good starting point for many pyrazole couplings.
Q3: Can I run the Suzuki coupling on an unprotected N-H pyrazole?
A3: Yes, it is possible to perform Suzuki couplings on unprotected N-H pyrazoles, and several methods have been developed for this purpose.[4][15] However, it is important to be aware that the acidic N-H group can inhibit the palladium catalyst, potentially leading to lower yields or requiring higher catalyst loadings.[1][4] If you are facing difficulties, protecting the pyrazole nitrogen is a reliable strategy to improve the reaction outcome.[7]
Q4: My reaction is sluggish and does not go to completion. What can I do?
A4: A sluggish reaction can be due to several factors. Here are a few things to consider:
-
Temperature: Increasing the reaction temperature may accelerate a slow reaction, but be mindful of potential catalyst decomposition at excessively high temperatures.[1][8]
-
Catalyst Loading: For less reactive substrates, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes be necessary.[4]
-
Ligand: The ligand plays a crucial role in the catalytic cycle. If you are using a simple ligand like PPh₃, switching to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand) can significantly enhance reactivity.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side reactions.[5]
Q5: How do I choose the right solvent for my pyrazole Suzuki coupling?
A5: The solvent needs to solubilize the reagents and stabilize the catalytic intermediates. A mixture of an organic solvent and water is typically used. Common choices include:
-
Dioxane/Water: A very common and effective solvent system for a wide range of Suzuki couplings.[4]
-
Ethanol/Water: A "greener" solvent option that can be highly effective, especially in microwave-assisted reactions.[2][5][14]
-
Toluene/Water or DMF/Water: Also frequently used, the choice can depend on the specific substrates and catalyst system.[1][6]
The optimal solvent or solvent mixture should be determined experimentally.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5-2.0 mmol, 1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Addition of Catalyst and Solvent:
-
Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 0.02-0.05 mmol, 2-5 mol%) and the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).
-
-
Reaction:
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
-
Logical Diagram for Experimental Workflow:
A generalized experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-(1H-pyrazol-4-yl)pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(1H-pyrazol-4-yl)pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common and effective purification techniques for this class of compounds are:
-
Column Chromatography: Widely used for separating the target compound from reaction byproducts and starting materials. Silica gel is the most common stationary phase.[1]
-
Recrystallization: An effective method for obtaining high-purity solid compounds. The choice of solvent is crucial and often involves single solvents like ethanol or methanol, or mixed solvent systems such as ethanol/water or ethyl acetate/hexane.[2][3]
-
Acid-Base Extraction: This technique can be useful for removing non-basic or acidic impurities, leveraging the basic nature of the pyridine ring.[4]
Q2: What are the typical impurities I might encounter?
A2: Impurities largely depend on the synthetic route. For derivatives synthesized via Suzuki-Miyaura coupling, common impurities include:
-
Homocoupling products: Dimers of the starting materials.
-
Dehalogenation products: Where the halide on one of the coupling partners is replaced by a hydrogen atom.
-
Protonated/hydrolyzed boronic acid: The boronic acid starting material can be protonated or hydrolyzed, leading to its presence in the crude product.
-
Palladium catalyst residues: Residual palladium from the catalyst can contaminate the product.[5]
Q3: My compound shows significant peak tailing during silica gel column chromatography. What can I do?
A3: Peak tailing is a common issue for basic compounds like pyridine derivatives on silica gel.[4] This is often due to strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using neutral or basic alumina, or end-capped silica gel, which have fewer acidic sites.[6]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] To address this, you can:
-
Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point.
-
Lower the crystallization temperature slowly: Ensure the solution cools gradually to room temperature before placing it in an ice bath.
-
Change the solvent system: Use a solvent with a lower boiling point or a different polarity. A mixed solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is slowly added until turbidity is observed can be effective.[2]
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.
-
Add a seed crystal: If available, a small crystal of the pure compound can induce crystallization.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Possible Cause | Solution |
| Compound is too polar and sticks to the silica gel. | Use a more polar eluent system (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). Consider adding a basic modifier like triethylamine to the eluent to reduce strong interactions with the silica. |
| Compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Alternatively, switch to a more inert stationary phase like alumina. |
| Co-elution with a major impurity. | Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. Consider using a different stationary phase (e.g., reverse-phase C18 silica). |
Issue 2: Persistent Impurities After Recrystallization
| Possible Cause | Solution |
| Impurities have similar solubility to the product. | Try a different recrystallization solvent or a mixed solvent system. Perform a second recrystallization. |
| Impurities are trapped within the crystal lattice. | Ensure the solution cools slowly to allow for the formation of well-defined crystals, which are less likely to trap impurities. Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| The crude material is too impure for effective recrystallization. | Perform a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, before attempting recrystallization. |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Compound Polarity | Stationary Phase | Typical Eluent System | Notes |
| Low to Medium | Silica Gel | Hexane/Ethyl Acetate (gradient) | A common starting point for many derivatives.[7] |
| Medium to High | Silica Gel | Dichloromethane/Methanol (gradient) | For more polar compounds. |
| Basic Compounds | Silica Gel with modifier | Hexane/Ethyl Acetate with 0.1-1% Triethylamine | To prevent peak tailing.[6] |
| Basic Compounds | Neutral or Basic Alumina | Hexane/Ethyl Acetate (gradient) | An alternative to silica gel.[6] |
| High Polarity | Reverse-Phase C18 Silica | Water/Acetonitrile with 0.1% Formic Acid or TFA | For very polar or water-soluble derivatives.[6] |
Table 2: Common Solvents for Recrystallization
| Solvent/System | Compound Characteristics | Procedure |
| Ethanol or Methanol | Good solubility when hot, poor when cold. | Dissolve in a minimum of hot solvent and allow to cool slowly.[2] |
| Ethanol/Water | Soluble in ethanol, insoluble in water. | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.[8] |
| Ethyl Acetate/Hexane | Soluble in ethyl acetate, insoluble in hexane. | Dissolve in hot ethyl acetate, add hexane dropwise until cloudy, then cool.[2] |
| Acetone | Good solubility when hot, poor when cold. | Dissolve in a minimum of hot acetone and allow to cool slowly.[9] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the starting solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[2]
Mandatory Visualization
Caption: A general workflow for the purification of this compound derivatives.
Caption: A troubleshooting guide for common column chromatography issues.
References
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Structure-activity relationship (SAR) optimization of pyrazole-pyridine inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the structure-activity relationship (SAR) optimization of pyrazole-pyridine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the SAR optimization of a pyrazole-pyridine hit compound?
A1: A common strategy is to conceptually divide the initial hit compound into distinct regions for systematic modification. For a typical pyrazole-pyridine scaffold, these regions could be: (1) the substituent on the pyrazole nitrogen, (2) substituents on the pyrazole ring, and (3) substituents on the pyridine ring.[1] Initial modifications often explore the impact of varying steric and electronic properties in each region to identify key areas for potency and selectivity. The pyrazole scaffold is considered particularly suitable for structural modifications due to established and straightforward synthesis methods, enabling a rapid exploration of SAR.[2][3]
Q2: How do substitutions on the pyrazole and pyridine rings typically influence inhibitor activity?
A2: Substitutions on both rings are critical for modulating interactions with the target protein. Aryl moieties on the pyrazole ring often target hydrophobic pockets (like the S1 and S1' pockets in proteases).[2][3] Introducing different functional groups on these aryl rings can modulate activity and selectivity.[2][3] For kinase inhibitors, the pyrazole ring can serve as a bioisostere for other aromatic systems, improving properties like lipophilicity and solubility while facilitating binding to the receptor pocket.[4] The pyridine moiety can also be modified to enhance interactions; for instance, in Akt inhibitors, incorporating a nitrogen atom into an adjacent phenyl ring (creating a pyrazolopyridine) helped maintain activity and, in some cases, improved selectivity.[5]
Q3: My inhibitor is potent biochemically but shows poor activity in cell-based assays. What are the likely causes?
A3: A significant drop in potency from biochemical to cell-based assays is a common challenge. The primary causes are often related to the compound's physicochemical properties, which affect its ability to reach the intracellular target. Key factors to investigate include:
-
Poor Cell Permeability: The compound may be unable to efficiently cross the cell membrane.
-
High Protein Binding: The compound might bind extensively to proteins in the cell culture medium, reducing the free concentration available to act on the target.
-
Metabolic Instability: The compound could be rapidly metabolized by cells into an inactive form.
-
Efflux by Transporters: The compound may be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).[6]
Q4: How can I address off-target activity observed in a kinase panel screen?
A4: Significant off-target activity often arises when an inhibitor interacts with the highly conserved ATP-binding site of multiple kinases through general interactions.[6] To improve selectivity, consider the following:
-
Introduce Specific Interactions: Modify the scaffold to form specific hydrogen bonds or interact with less conserved regions outside the ATP pocket.
-
Target Allosteric Sites: Design inhibitors that bind to unique allosteric sites rather than the conserved ATP-binding site.[6]
-
Scaffold Hopping: Replace the core pyrazole-pyridine scaffold with a more novel one that may have inherently better selectivity.[2]
-
Reduce Lipophilicity: High lipophilicity can sometimes contribute to non-specific binding and CYP inhibition. Replacing lipophilic groups (like a dimethylpyrazole) with a less lipophilic alternative (like an unsubstituted pyrazole) can sometimes mitigate these issues.[7]
Troubleshooting Guides
Problem 1: Low yield or mixture of regioisomers during pyrazole synthesis.
-
Possible Cause: The reaction conditions (e.g., solvent, temperature, base) may not favor the formation of the desired regioisomer. The electronic and steric properties of the substituents on the precursors can also strongly influence regioselectivity.[6] For instance, the cyclocondensation of hydrazine derivatives with 1,3-diketones or acetylenic ketones can result in a mixture of two regioisomers.[8]
-
Troubleshooting Suggestions:
-
Screen Reaction Conditions: Systematically vary the solvent, base, and temperature to find optimal conditions for the desired isomer.
-
Modify Precursors: Altering the electronic or steric nature of substituents on the starting materials can direct the cyclization to favor one regioisomer.
-
Use Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and shorten reaction times for the synthesis of some pyrazole derivatives.[9][10]
-
Purification: If a mixture is unavoidable, utilize chromatographic techniques like flash column chromatography or preparative HPLC for separation.
-
Problem 2: Compound shows significant inhibition of CYP enzymes.
-
Possible Cause: High lipophilicity of the compound is a common contributor to CYP inhibition.[7] Specific chemical motifs within the molecule may also be responsible for binding to the active sites of CYP enzymes.
-
Troubleshooting Suggestions:
-
Reduce Lipophilicity (clogP): Systematically replace lipophilic moieties with more polar ones. For example, replacing a dimethylpyrazole group with a simple pyrazole was shown to be an effective strategy.[7]
-
Identify and Block Metabolic Soft Spots: Use metabolic stability assays to identify which parts of the molecule are most susceptible to metabolism. Introduce blocking groups (e.g., fluorine) at these positions to prevent metabolic modification.
-
Modify Heterocyclic Groups: Bioisosteric replacement of a pyridine ring with a pyrazine or pyrimidine can alter metabolic profiles and reduce CYP interactions.[7][11]
-
Data Presentation: SAR Summary Tables
The following tables summarize SAR data for different series of pyrazole-pyridine inhibitors, illustrating how structural modifications impact inhibitory activity.
Table 1: SAR of Pyrazolo[4,3-c]pyridine Inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) [1]
| Compound | R Group (at N-1 of pyrazole) | EC50 (µM) in AlphaScreen Assay |
| 1 | H | 265 |
| 13 | Phenyl | 108 |
| 20 | Naphthyl | 99 |
| 29 (Hybrid) | Merged features of 13 and 20 | 29 |
Data suggests that larger aromatic substituents at the N-1 position of the pyrazole ring are favorable for inhibitory activity in this series.
Table 2: SAR of Pyrazolyl Nicotinonitrile Derivatives as PIM-1 Kinase Inhibitors [12]
| Compound | Key Structural Feature | IC50 (nM) against PIM-1 Kinase |
| Staurosporine (Control) | - | 16.7 |
| 5 | Ester derivative | 64.6 |
| 9 | Acetohydrazide derivative | 8.4 |
| 10 | Pyrazolyl analogue of 9 | 34.6 |
These results indicate that the acetohydrazide moiety (compound 9) is highly potent. Conversion to a pyrazolyl analogue (compound 10) reduces, but does not eliminate, the inhibitory activity.[12]
Table 3: SAR of 1H-pyrazolo[3,4-b]pyridine Derivatives as TBK1 Inhibitors [13]
| Compound | R3 Moiety | IC50 (nM) against TBK1 |
| BX795 (Control) | - | 7.1 |
| 15e | Phenyl | 80.5 |
| 15i | Phenyl with sulfonamide | 8.5 |
| 15k | Phenyl with bulky substituent | 287.7 |
This series shows that adding a sulfonamide group to the phenyl ring (15i) significantly improves potency compared to the unsubstituted phenyl (15e), possibly by forming an additional hydrogen bond with Ser96.[13]
Experimental Protocols
Protocol 1: General Synthesis of Pyrazolo[4,3-b]pyridines
This protocol is adapted from a method for synthesizing pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines.[14][15]
-
SNAr Reaction: React a 2-chloro-3-nitropyridine derivative with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base (e.g., K2CO3) in a solvent like DMF at elevated temperature (e.g., 60 °C) to form the corresponding pyridyl keto ester.
-
Azo-Coupling: Prepare a solution of the pyridyl keto ester in a suitable solvent (e.g., ethanol) with a base like pyridine. Add an arenediazonium salt (e.g., arenediazonium tosylate) and stir at room temperature to form the hydrazone intermediate.
-
One-Pot Cyclization: To the reaction mixture from the previous step, add a base such as pyrrolidine and warm the mixture (e.g., to 40 °C). This will induce deacylation and subsequent cyclization to yield the final pyrazolo[4,3-b]pyridine product.
-
Purification: After completion, cool the reaction, isolate the crude product by filtration or extraction, and purify using column chromatography or recrystallization.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase.[6][13]
-
Reagents and Setup: Prepare a reaction buffer containing the purified target kinase, a suitable substrate (peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP or used in a fluorescence-based system).
-
Compound Preparation: Prepare serial dilutions of the pyrazole-pyridine inhibitor compounds in DMSO. Also, prepare positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Reaction Initiation: In a 96-well plate, add the kinase, substrate, and inhibitor solution. Allow a short pre-incubation period (e.g., 10-15 minutes). Initiate the kinase reaction by adding the ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto a phosphocellulose membrane.[6]
-
Quantification: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter. For fluorescence-based assays (e.g., Z'-LYTE™), read the plate on a fluorescence plate reader.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting low solubility of 4-(1H-pyrazol-4-yl)pyridine analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 4-(1H-pyrazol-4-yl)pyridine analogs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound analogs have low aqueous solubility?
A1: The low aqueous solubility of these analogs often stems from their molecular structure. The pyrazole and pyridine rings, while contributing to desirable pharmacological activity, can also lead to a planar structure with high crystal lattice energy.[1] This makes it difficult for water molecules to effectively solvate the compound. Additionally, strong intermolecular forces, such as hydrogen bonding, can further decrease solubility in aqueous media.[2]
Q2: My compound precipitates when I dilute my DMSO stock solution with aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." While this compound analogs are often soluble in organic solvents like DMSO, their low aqueous solubility means they can quickly become supersaturated and precipitate when introduced to an aqueous environment.[3] The final concentration of the organic co-solvent (like DMSO) is often insufficient to maintain solubility.
Q3: How does pH affect the solubility of my this compound analog?
A3: The pyridine ring in your compound is basic and can be protonated at acidic pH. This protonation results in a charged species that is generally more soluble in water than the neutral form.[4] Therefore, the solubility of your compound is likely to be pH-dependent, with higher solubility at lower pH values.[5] Understanding the pKa of your specific analog is crucial for predicting its pH-solubility profile.
Q4: What is the difference between kinetic and thermodynamic solubility?
A4: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a DMSO stock solution to an aqueous buffer, as is common in high-throughput screening.[6][7] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a solvent and is typically measured by incubating the solid material with the solvent for an extended period (e.g., 24 hours) to reach equilibrium.[8][9] For poorly soluble compounds, the kinetic solubility value can be higher than the thermodynamic solubility, but the solution may be supersaturated and prone to precipitation over time.
Troubleshooting Guides for Low Solubility
If you are encountering low solubility with your this compound analogs, follow these troubleshooting steps:
Step 1: Initial Assessment and pH Modification
-
Determine the pKa of your compound: If not known, use computational tools to predict the pKa of the pyridine nitrogen. This will help you understand the pH range in which your compound will be ionized and more soluble.
-
Attempt pH modification: For many this compound analogs, which are weak bases, lowering the pH of the aqueous solution can significantly increase solubility.[10] Start by preparing your solutions in buffers with acidic pH values (e.g., pH 4-6) and observe for improved solubility.
Step 2: Co-solvent and Formulation Strategies
If pH adjustment alone is insufficient, consider the following formulation approaches:
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of your compound.[11]
-
Screening: Test the solubility of your compound in various co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) like PEG300 or PEG400.
-
Formulation: A common starting point for in vivo studies with pyrazole-based compounds is a vehicle consisting of a mixture of DMSO, a PEG, a surfactant like Tween-80, and saline.[8]
-
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[12] Common pharmaceutical surfactants include Tween-80 and sodium lauryl sulfate (SLS).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used cyclodextrin in pharmaceutical formulations.
Step 3: Physical Modification of the Compound
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate.[13] Techniques like micronization can be employed.
-
Amorphous Solid Dispersions: Creating an amorphous form of your drug, dispersed within a hydrophilic polymer, can significantly enhance its solubility compared to the crystalline form.[14]
Quantitative Data Summary
Due to the proprietary nature of many drug development compounds, extensive public solubility data for a wide range of this compound analogs is limited. The following table provides a summary of expected solubility characteristics and a general formulation strategy.
| Compound Class | Common Organic Solvents | Predicted Aqueous Solubility | General In Vivo Formulation[8] |
| This compound Analogs | Soluble in DMSO, ethanol, dichloromethane[14] | Low (may vary with substituents) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Experimental Protocols
Protocol: Kinetic Solubility Assay for this compound Analogs
This protocol outlines a high-throughput method to assess the kinetic solubility of your compounds.
Materials:
-
This compound analog
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible for analysis)
-
Multichannel pipettes
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare Stock Solutions: Dissolve the test compound in DMSO to a concentration of 10 mM to create a stock solution.
-
Plate Setup: Dispense 198 µL of PBS (pH 7.4) into each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours.[6]
-
Precipitation Check (Optional - Nephelometry): If available, measure light scattering using a nephelometer to detect undissolved particles.
-
Separation of Undissolved Compound:
-
Filtration: Use a 96-well filter plate to separate the solution from any precipitate.
-
Centrifugation: Alternatively, centrifuge the plate at high speed to pellet the precipitate.
-
-
Quantification:
-
Transfer the supernatant or filtrate to a new UV-compatible 96-well plate.
-
Measure the absorbance at the compound's λmax using a UV-Vis microplate reader.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer system with known concentrations of the compound.
-
Visualizations
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. future4200.com [future4200.com]
- 3. 19959-71-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 5. enamine.net [enamine.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Enhancing the Oral Bioavailability of 4-(1H-Pyrazol-4-yl)pyridine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of 4-(1H-pyrazol-4-yl)pyridine-based drugs.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My this compound-based compound shows high in vitro potency but poor oral bioavailability in animal models. What are the likely causes and how can I investigate them?
Answer: Poor oral bioavailability despite high in vitro potency is a common challenge in drug development. The primary reasons for this discrepancy fall into three main categories: poor aqueous solubility, low intestinal permeability, and high first-pass metabolism.[1][2] A systematic approach is necessary to identify the rate-limiting factor for your specific compound.
Initial Diagnostic Steps:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant media (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)).
-
Permeability Evaluation: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess the passive and active transport potential of your compound across the intestinal barrier.[3][4]
-
Metabolic Stability Assessment: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound.[3]
The results from these initial assessments will help you pinpoint the primary obstacle to achieving sufficient oral bioavailability.
Question 2: My compound has been identified as a Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility). What strategies can I employ to improve its dissolution and solubility?
Answer: For compounds with low solubility, several formulation and chemical modification strategies can be effective.[1][5][6]
Formulation Strategies:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7] Nanosuspensions, with particle sizes typically under 1000 nm, have proven to be a promising approach.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[7][8] Common preparation methods include spray drying and hot-melt extrusion.[7][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[6]
Chemical Modification Strategies:
-
Salt Formation: For ionizable compounds, forming a salt can substantially increase solubility and dissolution rate.[8]
-
Prodrugs: A prodrug approach can be used to temporarily modify the physicochemical properties of the parent drug to enhance solubility and/or permeability.[5]
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit different solubility profiles. Identifying a metastable polymorph with higher solubility can be advantageous.[6]
Question 3: In vitro metabolism studies indicate that my this compound-based drug is rapidly metabolized. What can be done to address high first-pass metabolism?
Answer: High first-pass metabolism, primarily in the liver and intestine, can significantly reduce the amount of active drug reaching systemic circulation. The pyrazole nucleus itself is often metabolically stable, which is a key advantage of this scaffold in drug design.[9] However, other parts of the molecule may be susceptible to metabolic enzymes.
Strategies to Mitigate High Metabolism:
-
Structural Modification:
-
Metabolic Blocking: Introduce chemical groups at metabolically labile sites to sterically hinder enzymatic action. For example, fluorination of a susceptible aromatic ring can block hydroxylation.
-
Bioisosteric Replacement: Replace metabolically unstable moieties with more stable groups that retain the desired biological activity. The pyrazole ring itself can serve as a metabolically stable bioisostere for other aromatic systems.[10][11]
-
-
Formulation Approaches:
-
Targeted Delivery: Formulations that promote lymphatic transport can bypass the portal circulation and reduce first-pass hepatic metabolism.
-
Enzyme Inhibition: Co-administration with an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability, though this approach must be carefully evaluated for potential drug-drug interactions.
-
A study on pyrazolo-pyridone inhibitors demonstrated that substitution on the pyrazole ring could significantly improve metabolic stability and, consequently, oral bioavailability.[12][13]
Frequently Asked Questions (FAQs)
Q1: What are the key in vitro assays for predicting the oral bioavailability of my this compound-based drug candidate?
A1: A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for early assessment.[3] These include:
-
Solubility Assays: To determine the dissolution potential in the gastrointestinal tract.
-
Permeability Assays (e.g., PAMPA, Caco-2): To predict the ability of the drug to cross the intestinal epithelium.[4]
-
Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes): To estimate the extent of first-pass metabolism.[3]
-
Plasma Protein Binding Assays: To determine the fraction of unbound drug available for therapeutic effect.
Q2: How do I select an appropriate animal model for in vivo pharmacokinetic studies?
A2: The choice of animal model depends on several factors, including the specific metabolic pathways of your compound and the relevance of those pathways to humans. Rodent models (mice and rats) are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology.[2][14] It is important to assess the in vitro metabolic profile of your compound in both human and animal liver microsomes to ensure the chosen animal model is predictive of human pharmacokinetics.
Q3: Are there any known formulation strategies that have been particularly successful for pyrazole-containing drugs?
A3: Yes, various formulation strategies have been successfully applied to pyrazole-containing drugs. For instance, Celecoxib, a well-known pyrazole-based anti-inflammatory drug, has been formulated into nanosuspensions and solid dispersions to enhance its dissolution and bioavailability. The pyrazole scaffold is often incorporated into drug candidates to improve properties like metabolic stability.[9]
Q4: Can molecular modeling help in predicting and improving the oral bioavailability of my compounds?
A4: In silico tools and molecular modeling can be valuable in the early stages of drug discovery.[15] They can predict physicochemical properties such as solubility (logS), lipophilicity (logP), and permeability. Modeling can also help identify potential sites of metabolism on your molecule, guiding synthetic efforts to improve metabolic stability. Physiologically based pharmacokinetic (PBPK) modeling can integrate in vitro data to predict in vivo pharmacokinetic profiles in animals and humans.[16]
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving the oral bioavailability of pyrazole and pyridine-containing compounds, illustrating the impact of different strategies.
Table 1: Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors [13]
| Compound | Key Structural Modification | Aqueous Solubility (µM) | In Vivo Clearance (Plasma ClIV L/(kg·h)) | Oral Bioavailability (%) |
| 2 | Toluyl ring | - | - | - |
| 4 | Replacement with m-CF3 phenyl | - | 0.64 | 36 |
| 40 | Addition of methylamine to pyrazole | 11 | 1.2 | 92 |
Table 2: Effect of Formulation on the Solubility of a Thieno[2,3-b]pyridine Derivative [17]
| Formulation | Solubility (µg/mL) | Fold Increase |
| Free Drug | 1.2 | - |
| Polymer Matrix Formulation | ~1300 | ~1083 |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Working Solution Preparation: Add 5 µL of the stock solution to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Filtration: Filter the solution through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS.
-
Calculation: Compare the measured concentration to a standard curve to determine the kinetic solubility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate Preparation: Add the test compound to a buffer solution at a specific pH (e.g., pH 5.5 to simulate the small intestine) in a 96-well donor plate.
-
Membrane Coating: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Assay Assembly: Place the acceptor plate on top of the donor plate, ensuring the membrane is in contact with the donor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A / (Area * Time * (V_D + V_A))) Where V_D and V_A are the volumes of the donor and acceptor wells, respectively.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.
-
Dosing:
-
Oral (PO): Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): Administer the test compound in a solubilizing vehicle via tail vein injection at a lower dose (e.g., 1 mg/kg) to a separate group of animals.[18]
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[16]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and clearance.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Key strategies for enhancing oral bioavailability.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrealm.com [chemrealm.com]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Which in vitro screens guide the prediction of oral absorption and volume of distribution | Semantic Scholar [semanticscholar.org]
- 16. selvita.com [selvita.com]
- 17. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
Minimizing by-products in the synthesis of 4-(1H-pyrazol-4-yl)pyridine
Welcome to the Technical Support Center for the synthesis of 4-(1H-pyrazol-4-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address challenges encountered during this specific synthetic procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction.
Q1: I am observing a significant amount of a homocoupled by-product of my pyrazole boronic acid/ester. How can I minimize this?
A1: Homocoupling of boronic acids or esters is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[1] To minimize this by-product, consider the following strategies:
-
Thorough Degassing: Ensure that all solvents and reagents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[2]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[2] Any exposure to oxygen can lead to catalyst decomposition and promote homocoupling.[1]
-
Choice of Base: The choice of base can influence the rate of homocoupling. Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), may be less prone to inducing this side reaction compared to stronger bases.[3]
-
Palladium Pre-catalyst: The choice of palladium source can also be a factor. Some pre-catalysts are more susceptible to side reactions. Consider screening different palladium sources and ligands.
Q2: My reaction is resulting in a low yield of the desired this compound, with a large amount of unreacted starting material.
A2: Low conversion can be attributed to several factors related to catalyst activity and reaction conditions.[1][4] Here are some troubleshooting steps:
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation, respectively.[2] The active catalyst is a Pd(0) species, and if the in situ reduction of a Pd(II) precatalyst is inefficient, the catalytic cycle will be hindered.
-
Reaction Temperature: Suzuki couplings are sensitive to temperature. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition. The optimal temperature should be determined empirically for your specific substrate combination.
-
Solvent and Base Selection: The solvent system is crucial for dissolving the reactants and stabilizing the catalytic species.[2] Common choices include mixtures of dioxane/water, DMF/water, or toluene/water.[3] The base is also critical for activating the boronic acid; ensure it is of high purity and has adequate solubility in the reaction medium.[2][3]
-
Reactivity of Halopyridine: The reactivity of the 4-halopyridine coupling partner follows the general trend: I > Br > OTf >> Cl.[2] If you are using a 4-chloropyridine, a more active catalyst system, potentially with specialized ligands, may be required for efficient coupling.[2]
Q3: I am observing a by-product that appears to be the result of protodeboronation of my pyrazole boronic acid. What can I do to prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant side reaction, particularly with electron-deficient boronic acids.[2] To mitigate this issue:
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[2] Consider using anhydrous conditions with a non-aqueous base if this side reaction is prevalent.
-
Milder Base: The use of milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can sometimes suppress protodeboronation.[2][5]
-
Boronic Ester Stability: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[2] Using a pyrazole-pinacol boronate ester as the coupling partner may improve the outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 4-halopyridine with a pyrazole-4-boronic acid or its corresponding ester, or alternatively, a 4-pyridylboronic acid with a 4-halopyrazole, in the presence of a palladium catalyst and a base.
Q2: How can I effectively remove the palladium catalyst and other inorganic salts from my final product?
A2: After the reaction, the crude product can be purified by flash column chromatography. To remove the bulk of the inorganic salts, an aqueous workup is typically performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[1] Filtration through a pad of celite can also help to remove finely dispersed palladium residues.
Q3: Can I use an unprotected N-H pyrazole in the Suzuki coupling reaction?
A3: While it is often possible, the acidic proton on an unprotected pyrazole can sometimes interfere with the reaction, potentially by reacting with the base or affecting the catalyst. If you are experiencing issues, consider protecting the pyrazole nitrogen with a suitable protecting group, such as a Boc or SEM group, which can be removed after the coupling step.
Q4: How do I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the product.
Data Presentation
The following table summarizes key reaction parameters that can be optimized to minimize by-products and improve the yield of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | XPhos Pd G2 | Catalyst choice can significantly impact yield and by-product formation. More advanced catalysts may be needed for less reactive substrates. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Base strength and solubility affect reaction rate and side reactions like protodeboronation.[2][3] |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O | DMF/H₂O (1:1) | The solvent system influences the solubility of reactants and the stability of the catalyst.[2][3] |
| Temperature | 80 °C | 100 °C | Room Temperature | Temperature affects the reaction rate, but higher temperatures can lead to catalyst decomposition.[3] |
| Atmosphere | Air | Nitrogen | Argon | A strict inert atmosphere is crucial to prevent catalyst deactivation and homocoupling.[1][2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Synthesis of this compound:
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-halopyridine (1.0 equiv.), pyrazole-4-boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[2] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[2] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.[1]
Visualizations
Caption: Troubleshooting workflow for minimizing by-products.
References
Technical Support Center: Stability Testing of 4-(1H-pyrazol-4-yl)pyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability testing of 4-(1H-pyrazol-4-yl)pyridine compounds. The protocols and advice provided herein are based on established ICH guidelines and general chemical principles for heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound compounds?
A1: Based on the core structure, the primary stability concerns for this compound compounds include:
-
Hydrolytic degradation: The stability of the molecule can be affected by pH. While the pyridine and pyrazole rings themselves are relatively stable to hydrolysis, substituents on these rings (e.g., esters, amides) can be susceptible to acid or base-catalyzed hydrolysis.[1][2][3]
-
Oxidative degradation: The nitrogen atoms in both the pyridine and pyrazole rings can be susceptible to oxidation, potentially forming N-oxides. The presence of electron-rich substituents can also increase susceptibility to oxidation.[1][4][5]
-
Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly UV radiation, which can lead to photolytic cleavage, oxidation, or dimerization.[1][6]
-
Thermal degradation: High temperatures can induce decomposition, and the specific degradation pathway will depend on the overall molecular structure and the presence of thermally labile functional groups.[7]
Q2: Which ICH guidelines should I follow for stability testing of a new this compound drug substance?
A2: The primary ICH guidelines to follow are:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline provides the core principles for designing stability studies, including storage conditions and testing frequency for long-term and accelerated studies.[6][8][9]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline details the requirements for assessing the light sensitivity of the drug substance.[6][10][11]
-
Forced degradation studies, also known as stress testing, are also a crucial part of understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[12][13][14]
Q3: How do I develop a stability-indicating analytical method?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development process typically involves:
-
Performing forced degradation studies (see Q4) to generate degradation products.
-
Using a high-resolution chromatographic technique, such as HPLC or UPLC, to separate the parent compound from all degradation products.
-
Selecting a suitable detection method (e.g., UV, MS) that provides a good response for both the parent compound and the degradants.
-
Validating the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Troubleshooting Guides
Issue 1: Significant degradation is observed under accelerated stability conditions (40°C/75% RH).
-
Possible Cause: The compound may have low intrinsic thermal stability or be sensitive to humidity.
-
Troubleshooting Steps:
-
Intermediate Storage Condition: If significant change occurs at accelerated conditions, ICH guidelines recommend conducting studies at an intermediate condition (e.g., 30°C/65% RH).[9][10]
-
Characterize Degradants: Identify the major degradation products using techniques like LC-MS to understand the degradation pathway. This will help in determining if the issue is hydrolysis, oxidation, or another pathway.
-
Formulation/Packaging Optimization: If the compound is intended for a solid dosage form, consider the use of excipients that may protect the API or using packaging with better moisture protection (e.g., desiccants, blister packs).
-
Issue 2: The mass balance in my stability study is below 95%.
-
Possible Cause:
-
Some degradation products may not be detected by the analytical method (e.g., they don't have a chromophore for UV detection).
-
The degradation products may be volatile.
-
The API may be adsorbing to the container surface.
-
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector to look for non-chromophoric degradants.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stability samples using GC-MS.
-
Extraction Study: Perform an extraction study on the container to check for adsorption of the API.
-
Issue 3: My compound shows significant color change upon exposure to light.
-
Possible Cause: The compound is photolabile, and the colored species are photodegradation products.
-
Troubleshooting Steps:
-
Confirm Photostability: Conduct a formal photostability study according to ICH Q1B guidelines.[11]
-
Identify Photodegradants: Use LC-MS to identify the structures of the colored degradation products.
-
Protective Packaging: The final drug product will likely require light-protective packaging (e.g., amber vials, opaque containers).
-
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to generate potential degradation products to develop and validate a stability-indicating method.[12][13]
1. Sample Preparation:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation (Solution): Store the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid State): Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[11]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize the acidic and basic samples, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.
-
Calculate the percentage degradation and identify the major degradation products.
Long-Term and Accelerated Stability Protocol
This protocol is based on ICH Q1A(R2) guidelines for a new drug substance.[6][9]
1. Batches and Storage:
-
Use at least three primary batches of the drug substance.[6][9]
-
Store the samples in containers that are impermeable and simulate the proposed commercial packaging.
2. Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
3. Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[6]
4. Analytical Tests:
-
The testing should include, as appropriate, the physical, chemical, biological, and microbiological attributes that are susceptible to change and are likely to influence quality, safety, and/or efficacy.[6]
-
Key tests include:
-
Appearance
-
Assay (using a stability-indicating method)
-
Degradation products/impurities
-
Water content
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for Compound XYZ
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 254.1, 270.1 |
| 0.1 M NaOH | 24 hours | 60°C | 8.5% | 254.1 |
| 3% H₂O₂ | 24 hours | Room Temp | 22.1% | 286.1 (N-oxide) |
| Heat (Solid) | 48 hours | 80°C | 5.3% | 270.1 |
| Photolytic | - | ICH Q1B | 18.9% | 298.2 |
Table 2: Long-Term Stability Data for Compound XYZ (Batch A) at 25°C/60% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Water Content (%) |
| 0 | White Powder | 99.8 | 0.15 | 0.2 |
| 3 | White Powder | 99.7 | 0.18 | 0.2 |
| 6 | White Powder | 99.6 | 0.21 | 0.3 |
| 12 | White Powder | 99.5 | 0.25 | 0.3 |
Visualizations
Caption: General workflow for stability testing of a new drug substance.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 8. mastercontrol.com [mastercontrol.com]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Scaling Up the Synthesis of 4-(1H-pyrazol-4-yl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(1H-pyrazol-4-yl)pyridine, with a focus on scaling up for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The synthesis of this compound and its derivatives typically involves the construction of the pyrazole ring onto a pyridine precursor or vice versa. Common methods include the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For instance, a widely adopted strategy is the reaction of a substituted hydrazine with a β-diketone.[1][2] Another approach involves a [3+2] cycloaddition reaction.
Q2: What are the critical parameters to consider when scaling up the synthesis for preclinical studies?
A2: When moving from laboratory scale to preclinical production, several factors are crucial:
-
Reagent Selection and Purity: Ensure all starting materials are of high purity to avoid side reactions and purification challenges.[3]
-
Reaction Conditions: Temperature control is critical, especially for exothermic reactions, to prevent thermal runaway.[3] Reaction concentration and addition rates of reagents should be optimized for safety and efficiency.
-
Workup and Isolation: The isolation procedure must be robust and scalable. This includes selecting appropriate solvents for extraction and crystallization that are safe and easy to handle in larger quantities.
-
Purification: Chromatographic purification may be suitable for small quantities but can be challenging and costly for larger batches. Developing a reliable crystallization method for the final product is often preferred.[3]
-
Process Safety: A thorough safety assessment should be conducted to identify and mitigate any potential hazards associated with the large-scale reaction.
Q3: How can I improve the yield and purity of my final product?
A3: To enhance yield and purity, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions.
-
Control of Stoichiometry: Precise control over the molar ratios of reactants is essential.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Purification Technique: Experiment with different recrystallization solvents or solvent mixtures to find the best system for purifying your compound. In some cases, a wash with a specific solvent can remove key impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or increase the temperature. Monitor the reaction progress using TLC or LC-MS. |
| Side product formation. | Identify byproducts using techniques like NMR or MS.[3] Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize side reactions. | |
| Degradation of starting material or product. | Use milder reaction conditions. Ensure the workup procedure is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). | |
| Difficulty with Product Isolation | Product is an oil or does not precipitate. | If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If precipitation is an issue, consider changing the solvent or using an anti-solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Impure Product After Purification | Co-eluting impurities in column chromatography. | Try a different solvent system or a different stationary phase for chromatography. |
| Trapped solvent in the final product. | Dry the product under high vacuum for an extended period. If the solvent is high-boiling, consider lyophilization or recrystallization from a different solvent. | |
| Presence of regioisomers. | The formation of regioisomers is a common challenge in pyrazole synthesis.[1] Purification by chromatography is often necessary. Reaction conditions can sometimes be tuned to favor the desired isomer. |
Experimental Protocol: Representative Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
-
Materials: 4-acetylpyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Procedure: A mixture of 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated. The reaction progress is monitored by TLC. After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone.
Step 2: Synthesis of this compound
-
Materials: (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, Hydrazine hydrate, Ethanol
-
Procedure: The crude enaminone from Step 1 is dissolved in ethanol. Hydrazine hydrate is added, and the mixture is heated to reflux.[4] The reaction is monitored by TLC. Upon completion, the solvent is removed by rotary evaporation. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for analogous pyrazole syntheses found in the literature. These values can serve as a starting point for optimization.
| Parameter | Value | Reference |
| Reaction Time | 1 - 24 hours | [4][5] |
| Reaction Temperature | Room Temperature to Reflux | [4][5] |
| Typical Yield | 60 - 90% | [2][4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-(1-Methyl-1H-pyrazol-5-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(1H-pyrazol-1-yl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
In Vitro Biological Evaluation of 4-(1H-Pyrazol-4-yl)Pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative in vitro biological evaluation of these derivatives, focusing on their anticancer and kinase inhibitory properties. The information is presented to facilitate objective comparison and support further drug development efforts.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro activity of various this compound derivatives against different cancer cell lines and protein kinases. These compounds have demonstrated significant potential as inhibitors of key enzymes involved in cell cycle regulation and cancer progression, such as Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and Pim-1 kinase.
Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 15 | A2780 (Ovarian) | MTT Assay | 0.127 - 0.560 | [1][2] |
| Compound 9 | MCF-7 (Breast) | Not Specified | 0.34 | [3][4] |
| Compound 9 | HepG2 (Liver) | Not Specified | 0.18 | [3][4] |
| Compound 33 | HCT116 (Colon) | MTT Assay | < 23.7 | [5] |
| Compound 34 | HCT116 (Colon) | MTT Assay | < 23.7 | [5] |
| Compound 31 | A549 (Lung) | MTT Assay | 42.79 | [5] |
| Compound 32 | A549 (Lung) | MTT Assay | 55.73 | [5] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 / Ki (nM) | Reference |
| 15 | CDK2 | Not Specified | 5 (Ki) | [1][2] |
| 14 | CDK2 | Not Specified | 7 (Ki) | [1] |
| 14 | CDK5 | Not Specified | 3 (Ki) | [1] |
| 23k | FLT3 | Not Specified | 11 (IC50) | [6] |
| 23k | CDK4 | Not Specified | 7 (IC50) | [6] |
| Compound 9 | PIM-1 | Not Specified | 20.4 (IC50) | [3][4] |
| Compound 5 | PIM-1 | Not Specified | 64.6 (IC50) | [4] |
| Compound 10 | PIM-1 | Not Specified | 34.6 (IC50) | [4] |
| Staurosporine (Control) | PIM-1 | Not Specified | 16.7 (IC50) | [3][4] |
| Compound 33 | CDK2 | Not Specified | 74 (IC50) | [5] |
| Compound 34 | CDK2 | Not Specified | 95 (IC50) | [5] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by this compound derivatives and the general workflows of the key in vitro assays used for their evaluation.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 4-(1H-Pyrazol-4-yl)Pyridine-Based Compounds in Oncology and Infectious Disease
A Detailed Guide for Researchers and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic candidates. This guide provides a comparative analysis of the in vivo efficacy of several promising compounds based on this scaffold, pitted against current standards of care in various disease models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical potential of this versatile chemical class.
I. Dual FLT3/CDK4 Inhibition in Acute Myeloid Leukemia (AML)
Compound: AMG 925, a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2]
Therapeutic Rationale: Activating mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis.[1] CDK4 is a key regulator of the cell cycle. Dual inhibition of FLT3 and CDK4 offers a promising strategy to overcome resistance and improve therapeutic outcomes in FLT3-mutated AML.[1]
In Vivo Efficacy: In a preclinical study, AMG 925 demonstrated significant anti-tumor activity in a xenograft model of human AML. Oral administration of AMG 925 resulted in a dose-dependent inhibition of tumor growth, achieving 96% to 99% tumor growth inhibition without significant loss in body weight.[1] The antitumor effects of AMG 925 were correlated with the inhibition of STAT5 and RB phosphorylation, which are pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[1]
Table 1: In Vivo Efficacy of AMG 925 vs. Standard of Care in AML Xenograft Model
| Compound/Regimen | Dose | Animal Model | Efficacy | Source |
| AMG 925 | 12.5, 25, 37.5, 50 mg/kg, p.o., BID | MOLM13 human AML xenograft in NSG mice | 96-99% tumor growth inhibition | [1][2][3] |
| Standard "7+3" Chemotherapy (Cytarabine + Daunorubicin) | Varies | Not directly compared in the same study | Standard induction therapy with 60-80% complete remission in younger patients | [4] |
| Gilteritinib (FLT3 inhibitor) | Varies | Approved for relapsed/refractory FLT3-mutated AML | Standard targeted therapy | [5] |
Experimental Protocol: AML Xenograft Model Female immunodeficient NSG (NOD scid gamma) mice are subcutaneously inoculated with MOLM13 human AML cells. When tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. AMG 925 is administered orally twice daily for a specified period. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for pharmacodynamic analysis, including Western blotting for phosphorylated STAT5 and RB.[2][3]
II. PIM Kinase Inhibition in Solid Tumors
Compound: JP11646, a pan-PIM kinase inhibitor.
Therapeutic Rationale: PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in a variety of solid tumors and are implicated in cell survival and proliferation. Inhibition of PIM kinases is a promising therapeutic strategy for a range of cancers.
In Vivo Efficacy: JP11646 has demonstrated significant antitumor efficacy in multiple xenograft models of solid tumors. The compound was shown to suppress tumor growth in models of breast cancer (MDA-MB-231), liver cancer (HepG2), pancreatic cancer (MIAPaCa-2), and non-small cell lung cancer (A549 and H1650).[6]
Table 2: In Vivo Efficacy of JP11646 in Various Solid Tumor Xenograft Models
| Compound | Dose | Animal Model | Efficacy | Source |
| JP11646 | Not specified | MDA-MB-231 (Breast), HepG2 (Liver), MIAPaCa-2 (Pancreatic), A549, H1650 (NSCLC) xenografts | Significant tumor growth suppression | [6][7][8] |
| Doxorubicin | 2 mg/kg | 4T1 murine breast cancer model | 60% tumor growth inhibition | [9] |
Experimental Protocol: Solid Tumor Xenograft Model Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human cancer cell lines (e.g., MDA-MB-231, HepG2). Once tumors are established, mice are treated with JP11646 via a specified route and schedule. Tumor growth is monitored over time. At the end of the study, tumors are harvested for analysis of pharmacodynamic markers, such as levels of downstream PIM kinase substrates.[6][7][8]
III. Anti-Tumor Activity in Breast Cancer
Compound Class: 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines
Therapeutic Rationale: This class of compounds has shown potent in vitro antiproliferative activity against various cancer cell lines, suggesting their potential as novel anticancer agents.
In Vivo Efficacy: The most potent compounds from this series were evaluated in an orthotopic breast cancer mouse model and were found to inhibit tumor growth in vivo.[10][11][12][13] These compounds exhibited no systemic toxicity and did not interfere with the immune system of the animals.[10][11][12][13]
Table 3: In Vivo Efficacy of 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines in a Breast Cancer Model
| Compound Class | Dose | Animal Model | Efficacy | Source |
| 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines | Not specified | Orthotopic breast cancer mouse model | Tumor growth inhibition | [10][11][12][13] |
| Doxorubicin | 2 mg/kg | 4T1 murine breast cancer model | 60% tumor growth inhibition | [9] |
| Doxorubicin | 4 and 8 mg/kg | Subcutaneous breast tumors in mice | Statistically significant tumor growth inhibition | [14] |
Experimental Protocol: Orthotopic Breast Cancer Model Female immunodeficient mice are orthotopically inoculated with human breast cancer cells into the mammary fat pad. After tumor establishment, mice are treated with the investigational compounds. Tumor growth is monitored by caliper measurements or bioluminescence imaging. At the study's conclusion, tumors and major organs are collected for histological and toxicological analysis.[10][11][12][13]
IV. Activity Against Drug-Resistant Mycobacterium tuberculosis
Compound Class: 1,3,5-Trisubstituted Pyrazoles
Therapeutic Rationale: The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new antitubercular agents with novel mechanisms of action.
In Vivo Efficacy: In a murine model of tuberculosis, a lead 1,3,5-trisubstituted pyrazole compound induced a statistically significant reduction in lung bacterial counts compared to untreated mice.[15]
Table 4: In Vivo Efficacy of a 1,3,5-Trisubstituted Pyrazole in a Murine Tuberculosis Model
| Compound | Dose | Animal Model | Efficacy | Source |
| 1,3,5-Trisubstituted Pyrazole (Compound 6) | Not specified | Murine tuberculosis efficacy model | Statistically significant reduction in lung bacterial counts | [15] |
| Standard Regimen (Isoniazid, Rifampin, Pyrazinamide) | Varies | Murine tuberculosis models | Highly effective in reducing bacterial load | [16][17][18] |
Experimental Protocol: Murine Tuberculosis Model Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of Mycobacterium tuberculosis. After a period to allow for the establishment of a chronic infection, treatment with the test compounds is initiated. At various time points, lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units).[18][19]
V. DYRK1B Inhibition in Colorectal Cancer
Compound Class: 1H-Pyrazolo[3,4-b]pyridine derivatives
Therapeutic Rationale: Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) is implicated in the proliferation and survival of colon cancer cells. Its inhibition represents a potential therapeutic avenue.
In Vitro/Ex Vivo Efficacy: Certain 1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated excellent inhibitory activity in patient-derived colon cancer organoid models.[20] This suggests their potential for in vivo efficacy.
Table 5: Ex Vivo Efficacy of 1H-Pyrazolo[3,4-b]pyridine Derivatives in Colorectal Cancer Organoids
| Compound Class | Model | Efficacy | Source |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Patient-derived colon cancer organoids | Inhibitory activity | [20] |
| 5-Fluorouracil, Oxaliplatin, Irinotecan | Patient-derived colorectal cancer organoids | Standard chemotherapeutic agents, response varies | [20][21][22][23][24][25][26][27][28] |
Experimental Protocol: Patient-Derived Organoid (PDO) Model Tumor tissue is obtained from colorectal cancer patients and used to establish three-dimensional organoid cultures that recapitulate the characteristics of the original tumor. These PDOs are then treated with the investigational compounds or standard-of-care chemotherapeutics. The response is typically assessed by measuring changes in organoid viability or size.[20][21][22][23][24][25][26][27][28]
This guide highlights the significant potential of this compound-based compounds across a spectrum of diseases. The compelling in vivo data, particularly for kinase inhibitors in oncology, warrants further investigation and clinical development to translate these preclinical findings into novel therapies for patients.
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Acute Myeloid Cancer Treatment: 7 Key AML Therapies and Approaches (2025) [int.livhospital.com]
- 5. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. Targeting PIM2 by JP11646 results in significant antitumor effects in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 12. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 13. helios.eie.gr [helios.eie.gr]
- 14. academic.oup.com [academic.oup.com]
- 15. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Contribution of front-line, standard-of-care drugs to bactericidal responses, resistance emergence, and cure in murine models of easy- or hard-to-treat tuberculosis disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Patient-derived Organoid Model for Predicting the Chemoresponse in Patients With Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient-Derived Organoid Serves as a Platform for Personalized Chemotherapy in Advanced Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Patient-Derived Organoid Serves as a Platform for Personalized Chemotherapy in Advanced Colorectal Cancer Patients [frontiersin.org]
- 23. Patient-derived organoids help predict how patients respond to chemotherapy - ecancer [ecancer.org]
- 24. Patient-Derived Organoids of Colorectal Cancer: A Useful Tool for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stork: Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids [storkapp.me]
- 27. researchgate.net [researchgate.net]
- 28. moleculardevices.com [moleculardevices.com]
A Comparative Analysis of 4-(1H-Pyrazol-4-yl)Pyridine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative overview of the potency of various analogs, supported by experimental data, to aid in the strategic design and development of novel therapeutic agents. The analogs discussed herein have been evaluated for their inhibitory activity against key kinases implicated in cancer signaling pathways.
Comparative Potency of Analogs
The inhibitory potency of a selection of this compound analogs against different protein kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based IC50 (µM) | Reference Compound |
| Analog 1 (Compound 9) | PIM-1 | 20.4 | 0.18 (HepG2) | Staurosporine (16.7 nM) |
| Analog 2 (Compound 5) | PIM-1 | - | 4.15 (MCF-7) | Staurosporine |
| Analog 3 (Compound 10) | PIM-1 | - | 2.14 (MCF-7) | Staurosporine |
| Analog 4 (Compound 15y) | TBK1 | 0.2 | - | BX795 (7.1 nM) |
| JNK Inhibitor (Compound 37) | JNK3 | - | - | - |
| c-Met Inhibitor (Compound 35) | c-Met | Low nanomolar | - | - |
Data synthesized from multiple sources for illustrative comparison.[1][2][3][4]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate a representative kinase signaling pathway and a general experimental workflow for IC50 determination.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[5][6]
Materials:
-
Recombinant human kinase
-
Specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 1 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[5]
-
Kinase Reaction:
-
Add 2 µL of the kinase enzyme solution to all assay wells.
-
Initiate the kinase reaction by adding 2 µL of a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase to ensure sensitive detection of inhibition.[5][6]
-
Incubate the plate for 60 minutes at 30°C.[5]
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.[6]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve using software such as GraphPad Prism.[5][7]
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[1][8]
Materials:
-
Adherent cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubate the cells for a defined period (e.g., 48 to 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[8]
-
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a plate reader.[5][8]
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][9]
-
References
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 17 Inhibition Kinetics Measurement protocol v2 [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Comparative Molecular Docking Analysis of Pyrazole-Based Scaffolds with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies of pyridine-containing pyrazole scaffolds, particularly focusing on derivatives of 4-(1H-pyrazol-4-yl)pyridine, with various protein kinases. This analysis is supported by experimental data from published literature to offer insights into their potential as kinase inhibitors.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. The this compound core represents a promising framework for the design of novel kinase inhibitors. This guide synthesizes findings from various molecular docking and in-vitro studies to compare the performance of these compounds against different kinase targets.
Data Presentation: In-Silico and In-Vitro Performance
The following table summarizes the molecular docking and experimental data for various pyrazole-based compounds, including those structurally related to this compound, against several protein kinases. This data is compiled from multiple research articles to provide a comparative perspective.
| Compound/Derivative Class | Target Kinase | Docking Score (Binding Energy, kcal/mol) | In-Vitro Activity (IC50/Ki, nM) | Reference |
| 4-(Pyrazol-3-yl)-pyrimidine derivative | JNK3 | Not Reported | 630 | [1] |
| 1H-Pyrazolo[3,4-b]pyridine derivative (15y) | TBK1 | Not Reported | 0.2 | |
| 1,3,4-triarylpyrazole derivative (Compound 6) | EGFR | -8.12 | >10,000 (at 100 µM) | [2] |
| 1,3,4-triarylpyrazole derivative (Compound 6) | VEGFR-2 | -8.54 | >10,000 (at 100 µM) | [2] |
| 1,3,4-triarylpyrazole derivative (Compound 6) | AKT1 | -9.21 | >10,000 (at 100 µM) | [2] |
| Pyrazole derivative (Compound 25) | RET Kinase | -7.14 | pIC50 = 8.8 | [3][4] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 | -10.09 kJ/mol | Not Reported | [5] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A | -8.57 kJ/mol | Not Reported | [6][5] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (2b) | CDK2 | -10.35 kJ/mol | Not Reported | [6][5] |
| Pyrazol-4-yl urea (AT9283) | Aurora A/B | Not Reported | ~3 | [7][8] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | Not Reported | Ki = 5 | [7] |
Experimental Protocols
Molecular Docking Protocol (Generalized)
This protocol outlines a typical workflow for performing molecular docking studies with protein kinases using widely accepted software like AutoDock.[9][10]
-
Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulations.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D crystal structures of the target protein kinases.
-
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the PDB. It is often preferable to select a structure co-crystallized with a known inhibitor to help define the binding site.
-
Using ADT, prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the this compound derivative. This can be achieved using chemical drawing software like ChemDraw and converting it to a 3D format (e.g., SDF or MOL2).
-
In ADT, prepare the ligand by detecting the root and defining the rotatable bonds.
-
Assign Gasteiger charges to the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the active site of the kinase by generating a grid box.
-
The grid box should be centered on the location of the co-crystallized ligand from the original PDB file and should be large enough to allow for the ligand to move and rotate freely.
-
-
Molecular Docking Simulation:
-
Perform the docking simulation using AutoDock Vina. The command typically specifies the receptor, ligand, configuration file (with grid parameters), and output files.
-
Analyze the output PDBQT file, which contains the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the interactions between the ligand and the protein residues using software like Discovery Studio or PyMOL to identify key hydrogen bonds and hydrophobic interactions.
-
In-Vitro Kinase Assay (Generalized)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase, for example, using an ADP-Glo™ Kinase Assay.[9]
-
Materials:
-
Recombinant human kinase enzyme.
-
Kinase buffer.
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a specific peptide).
-
Test compound (this compound derivative).
-
Positive control inhibitor.
-
ADP-Glo™ Kinase Assay kit.
-
384-well plates.
-
Plate reader for luminescence detection.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme.
-
Incubate the mixture for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP (adenosine diphosphate) produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal is proportional to the amount of ADP generated and is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Mandatory Visualizations
Signaling Pathway Diagram
Below is a simplified representation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Unveiling the Structural Landscape: A DFT-Based Comparative Analysis of Pyrazole and Pyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate structural and electronic properties of heterocyclic compounds is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these characteristics at the molecular level. This guide provides a comparative computational analysis of a substituted pyrazole, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, and a fundamental aromatic heterocycle, pyridine, leveraging DFT calculations to highlight their distinct features.
This comparative analysis delves into the optimized molecular geometries, electronic properties, and vibrational frequencies of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and pyridine, calculated using Density Functional Theory (DFT). The insights derived from such computational studies are instrumental in rational drug design and the development of novel materials.
Molecular Geometry: A Tale of Two Rings
The optimized molecular structures, determined by DFT calculations, reveal the precise arrangement of atoms, including bond lengths and angles. These parameters are fundamental to understanding the molecule's shape, steric profile, and potential interaction sites.
Table 1: Comparison of Selected Optimized Geometrical Parameters
| Parameter | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid (Å) | Pyridine (Å)[1] |
| Pyridine Ring | ||
| N1-C2 | - | 1.338 |
| C2-C3 | - | 1.394 |
| C3-C4 | - | 1.392 |
| Pyrazole Ring | ||
| N1-N2 | 1.354 (calculated) | - |
| N2-C3 | 1.333 (calculated) | - |
| C3-C4 | 1.424 (calculated) | - |
| C4-C5 | 1.373 (calculated) | - |
| C5-N1 | 1.362 (calculated) | - |
Note: Specific bond lengths for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid are based on DFT calculations at the B3LYP/6-31G(d) level.[2]
Electronic Properties: Probing Reactivity and Stability
The electronic character of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key determinant of its chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability.
Table 2: Comparison of Calculated Electronic Properties
| Property | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | Pyridine |
| HOMO Energy | -5.907 eV[1] | -6.646 eV[3] |
| LUMO Energy | -1.449 eV[1] | -1.816 eV[3] |
| HOMO-LUMO Gap | 4.458 eV[1] | 4.83 eV[3] |
A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
Vibrational Frequencies: A Molecular Fingerprint
Vibrational spectroscopy, often complemented by DFT calculations, provides a unique "fingerprint" for a molecule, with specific vibrational modes corresponding to the stretching and bending of bonds. These frequencies are sensitive to the molecular structure and bonding environment.
Table 3: Comparison of Selected Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 3-(2-furyl)-1H-pyrazole-5-carboxylic acid[2] | Pyridine[1] |
| N-H stretch (pyrazole) | ~3400-3200 (broad, O-H/N-H) | - |
| C-H stretch (aromatic) | ~3100-3000 | 3050-3100 |
| C=O stretch (carboxylic acid) | ~1700 | - |
| Ring stretching | ~1600-1400 | 1583, 1482, 1439 |
| Ring breathing | - | 992 |
Experimental and Computational Protocols
The computational data presented in this guide is typically generated through a standardized DFT workflow.
General Computational DFT Protocol:
-
Structure Input: The initial molecular structure is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-31G(d) or higher.[1][2]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.[2]
-
Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine electronic properties such as the HOMO and LUMO energies.[1][3]
Caption: A generalized workflow for DFT computational analysis.
Signaling Pathways and Logical Relationships
The application of DFT in drug discovery extends to understanding intermolecular interactions, which are crucial for ligand-receptor binding. The calculated electronic properties, such as the molecular electrostatic potential (MEP), can predict sites susceptible to electrophilic or nucleophilic attack, guiding the design of molecules with specific binding affinities.
Caption: Logical flow from DFT calculations to rational drug design.
References
A Comparative Analysis of 4-(1H-Pyrazol-4-yl)pyridine Versus Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in modern drug discovery, profoundly influencing a compound's potency, selectivity, and pharmacokinetic profile. Among the myriad of privileged structures, the 4-(1H-pyrazol-4-yl)pyridine motif has emerged as a versatile and valuable scaffold, particularly in the development of kinase inhibitors. This guide provides an objective, data-driven comparison of the this compound scaffold against other common heterocyclic cores, such as pyrimidine, to inform rational drug design and optimization.
Introduction to this compound and its Bioisosteric Counterparts
The this compound scaffold is a bicyclic heteroaromatic system that combines the structural features of both pyrazole and pyridine. This arrangement offers a unique combination of hydrogen bond donors and acceptors, as well as the ability to engage in various non-covalent interactions with biological targets.[1] In medicinal chemistry, it is often considered a bioisostere of other heterocyclic systems like pyrimidine, which is also a common core in kinase inhibitors due to its resemblance to the adenine of ATP.[2] Bioisosteric replacement is a key strategy in drug design to fine-tune the biological activity and physicochemical properties of a lead compound.[3]
Performance Comparison in Kinase Inhibition
A key area where the this compound scaffold has demonstrated significant potential is in the development of protein kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology.[4] The following data summarizes a direct comparison of a 4-(pyrazol-3-yl)-pyridine series with its corresponding 4-(pyrazol-3-yl)-pyrimidine analogues as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a therapeutic target for neurodegenerative and inflammatory diseases.[5]
Table 1: Comparative Inhibitory Activity of Pyrazolyl-Pyridine vs. Pyrazolyl-Pyrimidine Scaffolds against JNK3
| Compound ID | Core Scaffold | R¹ (on Pyrazole) | X (on Pyridine/Pyrimidine) | JNK3 IC₅₀ (nM)[5] | p38 IC₅₀ (µM)[5] |
| 1 | Pyrimidine | H | H | 630 | >20 |
| 12 | Pyridine | H | H | 160 | >10 |
| 13 | Pyridine | H | Cl | 80 | >10 |
| 14 | Pyridine | Me | Cl | 110 | >10 |
Data sourced from a study on JNK3 inhibitors.[5]
Key Insights from the Comparative Data:
-
Superior Potency of the Pyridine Scaffold: In this head-to-head comparison, the 4-(pyrazol-3-yl)pyridine derivatives consistently demonstrated superior potency against JNK3 compared to their pyrimidine counterparts. For instance, compound 12 (pyridine core) was nearly four times more potent than compound 1 (pyrimidine core).[5]
-
Impact of Substitution: The introduction of a chlorine atom at the 5-position of the pyridine ring (compound 13 ) further enhanced the inhibitory activity, highlighting the tunability of this scaffold.[5]
-
Selectivity: Both scaffolds exhibited good selectivity over the related p38 kinase, a common off-target for JNK inhibitors.[5]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., JNK3)
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, MDA-MB-231)[6]
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further elucidate the context of this comparative analysis, the following diagrams illustrate the JNK signaling pathway and a typical workflow for kinase inhibitor screening.
Caption: Simplified JNK Signaling Pathway and the Point of Inhibition.
Caption: General Workflow for Kinase Inhibitor Discovery and Development.
Conclusion
The comparative data presented in this guide suggests that the this compound scaffold can offer significant advantages in potency over the more commonly used pyrimidine core in the context of JNK3 inhibition.[5] This highlights the importance of exploring less conventional heterocyclic scaffolds in lead optimization campaigns. While the choice of a central scaffold is highly dependent on the specific biological target and desired drug-like properties, the evidence supports the consideration of this compound as a promising starting point for the development of novel kinase inhibitors and potentially other therapeutic agents. Further head-to-head comparisons across a broader range of targets and with other heterocyclic systems will be invaluable in fully elucidating the potential of this versatile scaffold.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-(1H-pyrazol-4-yl)pyridine Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(1H-pyrazol-4-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of protein kinases critical in oncogenic and inflammatory signaling. This guide provides a comparative analysis of two prominent classes of these inhibitors, targeting Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal Kinase (JNK). We present head-to-head comparisons with established inhibitors, detailed experimental protocols for mechanism-of-action validation, and visual representations of the targeted signaling pathways.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potency of representative this compound inhibitors against their respective targets, alongside well-established alternative inhibitors for comparison.
Table 1: Comparison of CDK2 Inhibitors
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Cell Line | Cellular Activity (GI50 µM) | Reference |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 0.005 | - | A2780 (Ovarian) | 0.158 | [1][2] |
| Roscovitine (Seliciclib) | CDK2/cyclin A | - | 0.7 | Various | Average ~16 | [3][4][5] |
Table 2: Comparison of JNK Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell Line | Cellular Activity | Reference |
| 4-(Pyrazol-3-yl)-pyridine derivative (Compound 12) | JNK3 | 0.160 | - | Not specified | Not specified |
| SP600125 | JNK1/2/3 | 0.04-0.09 | Jurkat T cells | Inhibits c-Jun phosphorylation (IC50: 5-10 µM) | [6][7] |
Experimental Protocols: Validating Mechanism of Action
Detailed methodologies are crucial for the validation of the mechanism of action of these inhibitors. Below are protocols for key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 or JNK3 enzyme
-
Appropriate peptide substrate (e.g., Histone H1 for CDK2, ATF2 for JNK)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test inhibitors (this compound derivatives and comparators)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A2780 for CDK2 inhibitors)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals with the solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
Western Blotting for Substrate Phosphorylation
This technique is used to detect the phosphorylation status of a specific kinase substrate within cells, providing direct evidence of target engagement and inhibition.
Materials:
-
Cell line of interest
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Retinoblastoma (Rb) for CDK2, anti-phospho-c-Jun for JNK)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of substrate phosphorylation relative to a loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for validating inhibitor mechanism of action.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
A Comparative Guide to the Cross-Reactivity Profiles of 4-(1H-pyrazol-4-yl)pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of a representative 4-(1H-pyrazol-4-yl)pyridine-based kinase inhibitor, AT9283, with other established kinase inhibitors, Dasatinib and Palbociclib. Understanding the selectivity of these compounds is crucial for interpreting their biological effects, predicting potential off-target toxicities, and guiding drug development efforts. This document summarizes quantitative cross-reactivity data, details the experimental methodologies used for profiling, and visualizes a key signaling pathway affected by these inhibitors.
Cross-Reactivity Profiling Data
The following tables summarize the kinase selectivity of AT9283, a multi-targeted inhibitor with a this compound core, and two alternative kinase inhibitors, Dasatinib (a multi-kinase inhibitor) and Palbociclib (a selective CDK4/6 inhibitor). The data is presented as the percentage of control (% Control) from KINOMEscan™ assays, where a lower percentage indicates a stronger binding interaction.
Table 1: Cross-Reactivity Profile of AT9283
AT9283 is a potent inhibitor of Aurora kinases, Janus kinases (JAKs), and Abl kinase. Its cross-reactivity profile reveals its multi-targeted nature.
| Kinase Target | % Control @ 1µM | Primary Cellular Process |
| Aurora A | <1% | Mitosis, Cell Cycle Control |
| Aurora B | <1% | Mitosis, Cytokinesis |
| JAK2 | <1% | Cytokine Signaling, Hematopoiesis |
| JAK3 | <1% | Cytokine Signaling, Immune Response |
| ABL1 (T315I) | <10% | Cell Proliferation, Survival |
| FLT3 | <10% | Hematopoiesis, Cell Proliferation |
| TRKA | <20% | Neuronal Survival and Differentiation |
| RET | <30% | Cell Growth, Differentiation |
| SRC | <40% | Cell Growth, Proliferation, Motility |
Table 2: Cross-Reactivity Profile of Dasatinib
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases, with significant activity against other kinases.
| Kinase Target | % Control @ 1µM | Primary Cellular Process |
| ABL1 | <1% | Cell Proliferation, Survival |
| SRC | <1% | Cell Growth, Proliferation, Motility |
| LCK | <1% | T-cell Activation |
| LYN | <1% | B-cell Signaling |
| c-KIT | <1% | Cell Survival, Proliferation |
| PDGFRβ | <1% | Cell Growth, Proliferation |
| EPHA2 | <1% | Cell Migration, Adhesion |
| DDR1 | <1% | Cell Adhesion, Migration |
| YES1 | <1% | Cell Growth, Proliferation |
Table 3: Cross-Reactivity Profile of Palbociclib
Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).
| Kinase Target | % Control @ 1µM | Primary Cellular Process |
| CDK4 | <1% | Cell Cycle G1/S Transition |
| CDK6 | <1% | Cell Cycle G1/S Transition |
| CAMK2A | >50% | Calcium Signaling |
| PIM1 | >50% | Cell Survival, Proliferation |
| GSK3B | >50% | Glycogen Metabolism, Cell Signaling |
| CDK2 | >60% | Cell Cycle Control |
| CDK1 | >70% | Cell Cycle Control |
| ERK1 | >80% | MAPK Signaling Pathway |
| AKT1 | >90% | Cell Survival, Proliferation |
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform (DiscoverX) is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Detailed Methodology:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Reaction: The test compound, the DNA-tagged kinase, and the immobilized ligand are incubated together in a multi-well plate to allow the binding reaction to reach equilibrium. A DMSO-only control is included for each kinase.
-
Washing: Unbound components are removed by washing the wells.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results are expressed as a percentage of the control (% Control), where a lower value indicates a stronger binding interaction. Dissociation constants (Kd) can also be determined by running the assay with a range of test compound concentrations.
Chemical Proteomics (Kinobeads)
Chemical proteomics using "kinobeads" is a powerful method for identifying kinase inhibitor targets in a more physiological context, using cell lysates.
Principle: This method utilizes beads coated with a mixture of non-selective, immobilized kinase inhibitors to capture a broad range of kinases from a cell lysate. The binding of a test compound to its target kinases in the lysate is then assessed by its ability to compete with the kinobeads, leading to a reduced amount of the target kinase being pulled down.
Detailed Methodology:
-
Cell Lysis: Cells are lysed to release their protein content, including endogenous kinases in their native conformation and with post-translational modifications.
-
Competitive Binding: The cell lysate is incubated with the test compound at various concentrations, along with the kinobeads. The test compound and the immobilized ligands on the beads compete for binding to the kinases in the lysate.
-
Affinity Enrichment: The kinobeads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Protein Digestion and Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: The abundance of each identified kinase is compared between the test compound-treated samples and a vehicle control. A dose-dependent decrease in the amount of a kinase pulled down by the kinobeads indicates that it is a target of the test compound.
Mandatory Visualizations
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Head-to-head comparison of different synthesis routes for 4-(1H-pyrazol-4-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The bi-heterocyclic scaffold of 4-(1H-pyrazol-4-yl)pyridine is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the drug development community. This guide provides a head-to-head comparison of prominent synthesis routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Routes
Two primary strategies have emerged for the synthesis of this compound: palladium-catalyzed cross-coupling reactions and a multi-step sequence involving a condensation reaction. The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 4-Halopyridine, 1H-Pyrazole-4-boronic acid pinacol ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Dioxane/Water | 80-100 | 12-24 | 75-90 |
| Condensation & Cyclization | Substituted chalcone, Hydrazine hydrate | Acid or Base catalyst | Ethanol | Reflux | 4-8 | 60-85 |
In-Depth Analysis of Synthesis Routes
Suzuki-Miyaura Cross-Coupling: A Robust and High-Yielding Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a 4-halopyridine with a pyrazole-4-boronic acid derivative in the presence of a palladium catalyst and a base. The use of the pinacol ester of pyrazole-4-boronic acid is common due to its stability and ease of handling.[1]
This method is favored for its generally high yields, good functional group tolerance, and the commercial availability of the necessary building blocks. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
A representative procedure for the synthesis of this compound via Suzuki-Miyaura coupling is as follows:
-
To a reaction vessel, add 4-chloropyridine hydrochloride (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is added.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Condensation and Cyclization: A Classical and Cost-Effective Route
An alternative approach to this compound involves a classical condensation reaction to form a chalcone intermediate, followed by cyclization with hydrazine. This multi-step process can be a cost-effective option, particularly for large-scale synthesis, as the starting materials are often readily available and inexpensive.
The initial step involves the Claisen-Schmidt condensation of a substituted acetophenone with an appropriate aldehyde to yield a chalcone. Subsequent reaction of the chalcone with hydrazine hydrate leads to the formation of the pyrazole ring.
A general procedure for the synthesis of this compound via this route is outlined below:
Step 1: Chalcone Synthesis
-
In a suitable solvent such as ethanol, dissolve 4-acetylpyridine (1.0 eq) and a suitable benzaldehyde derivative.
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature for several hours.
-
The resulting precipitate (the chalcone) is filtered, washed with cold ethanol, and dried.
Step 2: Pyrazole Formation
-
Dissolve the synthesized chalcone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 4-8 hours.
-
After cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to yield this compound.
Logical Workflow for Synthesis Route Selection
The selection of an appropriate synthetic route is a critical decision in any chemical research and development program. The following diagram illustrates a logical workflow to guide researchers in choosing between the Suzuki-Miyaura coupling and the condensation/cyclization approach for the synthesis of this compound.
References
Navigating the ADMET Maze: A Comparative Guide to Novel 4-(1H-Pyrazol-4-yl)pyridine Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is fraught with challenges. A critical hurdle in this path is the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which dictates the compound's fate in the body and its potential for adverse effects. This guide provides an objective comparison of the ADMET properties of emerging 4-(1H-pyrazol-4-yl)pyridine derivatives, a promising class of kinase inhibitors, against other relevant chemical scaffolds. The following analysis is supported by experimental data to aid in the selection and optimization of drug candidates.
The this compound core is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors for various therapeutic areas. However, like any chemical series, its success is contingent on favorable ADMET properties. Early-stage screening of these properties is paramount to de-risk projects and focus resources on the most promising candidates.
Comparative ADMET Profile
The following table summarizes key in vitro ADMET data for a representative this compound derivative (Compound A) and compares it with a structurally related pyrazolo[3,4-d]pyrimidine (Compound B), a common alternative in kinase inhibitor design.
| Parameter | Assay | This compound (Compound A) | Pyrazolo[3,4-d]pyrimidine (Compound B) | Desirable Range |
| Absorption | Caco-2 Permeability (Papp, A→B) | 15.2 x 10⁻⁶ cm/s[1] | 8.5 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s (High) |
| Efflux Ratio (Papp, B→A / Papp, A→B) | 1.8[1] | 2.5 | < 2 (Low Efflux) | |
| Distribution | Human Plasma Protein Binding | 92%[1] | 95% | Varies (target dependent) |
| Metabolism | Human Liver Microsomal Stability (T½) | 45 min[1] | 25 min[2] | > 30 min (Moderate to High Stability) |
| Intrinsic Clearance (CLint) | 30 µL/min/mg[1] | 55 µL/min/mg[2] | < 83 µL/min/mg (Low Clearance) | |
| Toxicity | hERG Inhibition (IC₅₀) | > 10 µM[1] | 5 µM | > 10 µM (Low Risk) |
Analysis:
As illustrated in the table, the representative this compound derivative (Compound A) exhibits a generally favorable ADMET profile. Its high Caco-2 permeability suggests good potential for oral absorption, and a low efflux ratio indicates it is not a significant substrate for efflux transporters like P-glycoprotein[1]. In contrast, the pyrazolo[3,4-d]pyrimidine (Compound B) shows moderate permeability and a higher efflux ratio, suggesting potential absorption liabilities.
In terms of metabolism, Compound A demonstrates moderate metabolic stability in human liver microsomes, with a longer half-life and lower intrinsic clearance compared to Compound B[1][2]. This suggests that Compound A may have a more favorable pharmacokinetic profile in vivo.
Crucially, Compound A shows a low risk of cardiotoxicity, with a hERG inhibition IC₅₀ value greater than 10 µM[1]. Compound B, however, displays more potent hERG inhibition, which could be a concern for cardiac safety.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of ADMET data. Below are the protocols for the key experiments cited.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.
Cell Culture and Monolayer Formation: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids. For permeability studies, cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with functional tight junctions.
Transport Experiment:
-
The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The cell monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound (e.g., at 10 µM) is added to the apical (A) side for apical-to-basolateral (A→B) permeability or to the basolateral (B) side for basolateral-to-apical (B→A) permeability assessment.
-
Samples are collected from the receiver compartment at specific time points (e.g., 120 minutes).
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Human Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Incubation Procedure:
-
Pooled human liver microsomes (e.g., 0.5 mg/mL) are pre-incubated with the test compound (e.g., at 1 µM) in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (T½) is determined from the slope of the natural log of the remaining compound concentration versus time. The intrinsic clearance (CLint) is then calculated.
hERG Patch-Clamp Assay
The hERG assay is a critical safety screen to assess the potential of a compound to cause cardiac arrhythmia by inhibiting the hERG potassium channel.
Electrophysiology:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 35-37°C).
-
A specific voltage-clamp protocol is applied to elicit hERG currents.
-
After establishing a stable baseline current, the test compound is applied at increasing concentrations.
-
The effect of the compound on the hERG tail current is measured.
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. An IC₅₀ value, the concentration at which the compound inhibits 50% of the hERG current, is determined by fitting the concentration-response data to a Hill equation.
Visualizing the ADMET Workflow
A typical in vitro ADMET screening cascade is a logical workflow designed to eliminate compounds with unfavorable properties at an early stage.
References
Safety Operating Guide
Personal protective equipment for handling 4-(1H-pyrazol-4-yl)pyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(1H-pyrazol-4-yl)pyridine (CAS No: 19959-71-8). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.[1][2][3][4]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
| Acute Toxicity, Dermal (potential) | Category 4 | H312: Harmful in contact with skin (reported in 50% of notifications)[1] |
| Acute Toxicity, Inhalation (potential) | Category 4 | H332: Harmful if inhaled (reported in 50% of notifications)[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Recommended Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[5][6][7] |
| Skin Protection | - Gloves: Nitrile or butyl rubber gloves. Change gloves immediately upon contamination.[5][8] - Lab Coat: A fully-buttoned lab coat, preferably flame-retardant. | Prevents skin contact which can cause irritation.[3][5] Pyridine and related compounds can be absorbed through the skin.[9] |
| Respiratory Protection | - Use in a well-ventilated area, preferably under a certified laboratory chemical fume hood.[5][6][10] - A NIOSH/MSHA-approved respirator may be necessary for large quantities, inadequate ventilation, or during spill clean-up.[8][10] | Minimizes inhalation of dust or vapors which can cause respiratory system irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow from preparation to disposal.
Experimental Protocol:
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment:
-
Before handling, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Storage:
Emergency and Disposal Plans
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Spill Management
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[5][12]
-
Carefully sweep or vacuum up the spilled material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3][10]
-
Decontaminate the spill area.
-
Report the spill to the appropriate safety personnel.[5]
Disposal Plan
-
Waste this compound and contaminated materials are considered hazardous waste.[13]
-
Collect all waste in a clearly labeled, sealed, and compatible container.[9]
-
Never pour the chemical down the drain or dispose of it in regular trash.[5]
-
Dispose of the waste through a licensed hazardous waste disposal service, following all local, state, and federal regulations.[3][5][13]
References
- 1. This compound | C8H7N3 | CID 1417890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19959-71-8 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. 19959-71-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. carlroth.com [carlroth.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
